molecular formula C28H28ClF2N9O3 B10856076 iJak-381

iJak-381

Cat. No.: B10856076
M. Wt: 612.0 g/mol
InChI Key: ITNFPSJJBYFVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IJak-381 is a useful research compound. Its molecular formula is C28H28ClF2N9O3 and its molecular weight is 612.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNFPSJJBYFVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClF2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on iJak-381 and its Modulation of IL-13/STAT6 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma, a chronic inflammatory airway disease, is often driven by type 2 cytokines, including interleukin-13 (IL-13). The binding of IL-13 to its receptor activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, with STAT6 playing a pivotal role in mediating the downstream inflammatory cascade. Consequently, inhibiting this pathway presents a promising therapeutic strategy for asthma. This technical guide provides a comprehensive overview of iJak-381, a novel, inhalable, and lung-restricted JAK1 inhibitor. We will delve into its mechanism of action, focusing on its targeted disruption of the IL-13/STAT6 signaling axis. This document will present a compilation of the key preclinical data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.

Introduction: The IL-13/STAT6 Signaling Pathway in Asthma

Interleukin-13 is a key cytokine implicated in the pathogenesis of allergic asthma.[1] Its signaling is initiated by binding to the IL-4 receptor alpha (IL-4Rα) and IL-13 receptor alpha 1 (IL-13Rα1) complex on the surface of target cells, such as bronchial smooth muscle cells.[2] This receptor engagement leads to the recruitment and activation of Janus kinases, primarily JAK1.[2] Activated JAK1 then phosphorylates specific tyrosine residues on the receptor complex, creating docking sites for the transcription factor STAT6.[2] Recruited STAT6 is subsequently phosphorylated by JAK1, leading to its dimerization, translocation to the nucleus, and binding to the promoters of IL-13-responsive genes. This transcriptional activation drives many of the hallmark features of asthma, including airway hyperresponsiveness, mucus production, and eosinophilic inflammation.[1]

Given the central role of JAK1 in mediating the effects of IL-13 and other pro-inflammatory cytokines, its inhibition represents a targeted approach to disrupt this pathogenic signaling cascade.

This compound: A Lung-Restricted JAK1 Inhibitor

This compound is a small molecule inhibitor specifically designed by Genentech for local administration to the lungs via inhalation.[1][3] This lung-restricted approach aims to maximize therapeutic efficacy within the target organ while minimizing systemic exposure and potential off-target effects often associated with oral JAK inhibitors.[3][4] Preclinical studies have demonstrated that this compound effectively suppresses lung inflammation in rodent models of asthma without affecting systemic JAK1 activity.[1]

Mechanism of Action

This compound functions as a potent and selective inhibitor of JAK1. By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and activation of STAT6 in response to IL-13 stimulation.[1] This targeted inhibition effectively blocks the downstream signaling cascade, thereby mitigating the pro-inflammatory effects of IL-13 in the airways.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound
KinaseIC50 (nM) at 1mM ATP
JAK18.52
JAK253.4
JAK35998
TYK2240
Data from GlpBio.[5]
Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Mouse Model of Asthma
Treatment GroupDose (mg/kg, inhaled)Total BAL Cells (cells/mL)Eosinophils (cells/mL)
Vehicle-Data not availableData not available
This compound10.7ReducedReduced
Qualitative data from GlpBio indicates a reduction in total BAL cells and eosinophils at the specified dose.[5] Specific cell counts were not provided in the available search results.
Table 3: Pharmacodynamic Effect of this compound on STAT6 Phosphorylation
AssayStimulusEffect of this compound
Western BlotIL-13Inhibition of pSTAT6
This compound was shown to inhibit the induction of phosphorylated STAT6 (pSTAT6) in preclinical models.[5]

Signaling Pathways and Experimental Workflows

IL-13/STAT6 Signaling Pathway

IL13_STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-13 IL-13 IL-13R IL-13 Receptor (IL-4Rα / IL-13Rα1) IL-13->IL-13R Binding JAK1 JAK1 IL-13R->JAK1 Recruitment & Activation STAT6 STAT6 IL-13R->STAT6 Recruitment JAK1_p pJAK1 JAK1->JAK1_p Autophosphorylation JAK1_p->IL-13R JAK1_p->STAT6 Phosphorylation STAT6_p pSTAT6 STAT6->STAT6_p STAT6_dimer pSTAT6 Dimer STAT6_p->STAT6_dimer Dimerization Gene IL-13 Responsive Genes STAT6_dimer->Gene Nuclear Translocation & Gene Transcription iJak381 This compound iJak381->JAK1_p Inhibition Inflammation Inflammation (Eosinophilia, Mucus Production) Gene->Inflammation

Caption: IL-13/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound Efficacy in an Asthma Model

experimental_workflow cluster_animal_model Ovalbumin-Induced Asthma Model cluster_treatment Treatment cluster_readouts Readouts sensitization Sensitization: Ovalbumin + Alum (i.p.) challenge Challenge: Ovalbumin Aerosol sensitization->challenge treatment This compound or Vehicle (Inhalation) challenge->treatment bal Bronchoalveolar Lavage (BAL) treatment->bal lung Lung Tissue Homogenization treatment->lung blood Blood Collection treatment->blood cell_count Total & Differential Cell Counts (BALF) bal->cell_count pstat6 pSTAT6 Levels (Western Blot) lung->pstat6 gene_exp IL-13-dependent Gene Expression (qPCR) lung->gene_exp pk Pharmacokinetics (Plasma/Lung Levels) blood->pk

Caption: Workflow for evaluating this compound in a preclinical asthma model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on the IL-13/STAT6 signaling pathway.

Western Blot for Phosphorylated STAT6 (pSTAT6)

Objective: To determine the effect of this compound on IL-13-induced STAT6 phosphorylation in lung tissue or relevant cell lines.

Materials:

  • Lung tissue homogenates or cell lysates

  • RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-STAT6 (Tyr641)

  • Primary antibody: Rabbit or mouse anti-total STAT6

  • Primary antibody: Mouse anti-β-actin (or other loading control)

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Sample Preparation: Homogenize lung tissue or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Loading: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT6 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT6 and a loading control like β-actin.

STAT6 Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of STAT6 in response to IL-13 stimulation and its inhibition by this compound in a cell-based assay.

Materials:

  • A suitable cell line (e.g., HEK293T or A549)

  • STAT6 luciferase reporter construct (containing STAT6 response elements upstream of a luciferase gene)

  • Transfection reagent

  • Cell culture medium and supplements

  • Recombinant human IL-13

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: Transfect the cells with the STAT6 luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase construct can be used for normalization.

  • Incubation: Allow the cells to express the reporter gene for 24-48 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a predetermined optimal concentration of IL-13. Include appropriate controls (unstimulated, vehicle-treated).

  • Incubation: Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly (and Renilla, if applicable) luciferase activity using a luminometer and the appropriate luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Calculate the percentage of inhibition of STAT6 activity by this compound compared to the IL-13-stimulated control.

Conclusion

This compound represents a promising, targeted therapeutic for asthma through its potent and lung-restricted inhibition of JAK1. By effectively blocking the IL-13/STAT6 signaling pathway, this compound has demonstrated the potential to reduce the key inflammatory processes that drive asthma pathogenesis in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of inhaled JAK inhibitors for respiratory diseases. Further clinical evaluation is warranted to establish the therapeutic benefit and safety profile of this compound in human subjects.[3]

References

GDC-0214: A Technical Overview of its Biological Activity as a Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GDC-0214 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. Developed for the inhaled treatment of asthma, GDC-0214 targets the underlying inflammation in the airways with the potential for reduced systemic side effects. This technical guide provides a comprehensive overview of the biological activity of GDC-0214, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Mechanism of Action

GDC-0214 exerts its therapeutic effect by inhibiting the JAK1 enzyme. JAK1 is a key component of the JAK-STAT signaling pathway, which is utilized by many cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[1] By blocking JAK1, GDC-0214 effectively dampens the downstream signaling cascades of these cytokines, leading to a reduction in airway inflammation.

Signaling Pathway Inhibition

The binding of inflammatory cytokines to their receptors on the cell surface leads to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. GDC-0214's inhibition of JAK1 interrupts this critical phosphorylation step.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation GDC-0214 GDC-0214 GDC-0214->JAK1 Inhibition

Figure 1: GDC-0214 Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of GDC-0214 have been characterized in various assays. The following tables summarize the key quantitative data available for GDC-0214.

Table 1: In Vitro Potency and Selectivity
ParameterValueFold Selectivity vs. JAK1
JAK1 Ki 0.40 nM-
JAK2 Ki 0.92 nM2.3-fold
JAK3 Ki 8.0 nM20-fold
Tyk2 Ki 1.2 nM3-fold
JAK1 IC50 17 nM-

Biochemical Ki values were determined in enzyme assays. The IC50 value for JAK1 was determined in a cell-based assay measuring IL-13-induced STAT6 phosphorylation.[2]

Table 2: Phase I Clinical Trial Data in Mild Asthmatics
DosePlacebo-Corrected Reduction in FeNO (Day 14)95% Confidence Interval
15 mg once daily -23%-37.3% to -9%
15 mg twice daily -42%-57% to -27.4%

FeNO (Fractional exhaled Nitric Oxide) is a biomarker of airway inflammation.[3][4][5]

Experimental Protocols

Detailed experimental protocols for the characterization of GDC-0214 have not been fully published. However, based on standard industry practices and methodologies reported for similar JAK inhibitors, the following represents likely protocols for the key experiments.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay determines the inhibitory activity of a compound against a purified enzyme.

  • Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are obtained. A suitable peptide substrate and ATP are prepared in an assay buffer.

  • Compound Dilution : GDC-0214 is serially diluted to a range of concentrations.

  • Assay Reaction : The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of GDC-0214.

  • Detection : The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are then determined from the IC50 values.

Cell-Based STAT Phosphorylation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

  • Cell Culture : A human cell line expressing the relevant cytokine receptors (e.g., primary human T cells or a suitable cell line) is cultured.

  • Compound Treatment : Cells are pre-incubated with various concentrations of GDC-0214.

  • Cytokine Stimulation : The cells are stimulated with a specific cytokine (e.g., IL-13) to induce STAT phosphorylation.

  • Cell Lysis and Staining : Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT6).

  • Flow Cytometry Analysis : The level of STAT phosphorylation is quantified by flow cytometry.

  • Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the concentration of GDC-0214.

Cell_Culture Cell Culture (e.g., Human T-cells) Compound_Treatment Pre-incubation with GDC-0214 Cell_Culture->Compound_Treatment Cytokine_Stimulation Stimulation with Cytokine (e.g., IL-13) Compound_Treatment->Cytokine_Stimulation Staining Fix, Permeabilize, and Stain for phospho-STAT Cytokine_Stimulation->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Figure 2: Workflow for a Cell-Based STAT Phosphorylation Assay.
In Vivo Rat Model of Asthma (Representative Protocol)

Animal models are used to assess the efficacy of a drug candidate in a living organism.

  • Sensitization : Rats are sensitized to an allergen, commonly ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like alum.

  • Challenge : After a period of sensitization, the rats are challenged with an aerosolized solution of OVA to induce an asthmatic response in the lungs.

  • Drug Administration : GDC-0214 is administered to the rats, usually via inhalation, before or after the allergen challenge.

  • Assessment of Airway Inflammation : At a specified time point after the challenge, various parameters of airway inflammation are assessed. This can include:

    • Bronchoalveolar Lavage (BAL) : Collection of fluid from the lungs to count inflammatory cells (e.g., eosinophils).

    • Histology : Examination of lung tissue for signs of inflammation.

    • Cytokine Analysis : Measurement of pro-inflammatory cytokine levels in the BAL fluid or lung tissue.

  • Data Analysis : The effects of GDC-0214 on the inflammatory parameters are compared to a vehicle-treated control group.

Pharmacokinetics and Safety

Phase I studies in healthy volunteers have shown that inhaled GDC-0214 has favorable pharmacokinetic properties for inhaled administration.[4][6] Plasma concentrations of GDC-0214 were found to be linear and approximately dose-proportional.[6] The peak plasma concentrations were observed between 15 and 30 minutes after dosing, and the mean apparent elimination half-life ranged from 32 to 56 hours.[6] Importantly, systemic exposure was low, and there was no clear evidence of systemic toxicity related to JAK1 inhibition.[6] In a scintigraphy study, approximately 50% of the inhaled dose was deposited in the lungs.[6]

References

Preclinical Profile of iJak-381: A Lung-Restricted JAK1 Inhibitor for Asthma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

iJak-381 is a novel, inhalable small molecule designed for the localized inhibition of Janus kinase 1 (JAK1) in the lungs for the treatment of asthma. Preclinical studies have demonstrated its potential to suppress key drivers of asthma pathogenesis, including type 2 cytokine signaling and both eosinophilic and neutrophilic inflammation, without significant systemic JAK1 inhibition. This lung-restricted activity profile suggests a favorable safety profile compared to systemically administered JAK inhibitors. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro potency, and efficacy in rodent models of asthma, presented with detailed experimental protocols and structured data for ease of comparison.

Mechanism of Action: Targeting the JAK-STAT Pathway in Asthma

Asthma is a chronic inflammatory disease of the airways driven by a complex interplay of immune cells and cytokines. A subset of asthma is characterized by the predominance of type 2 cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13.[1] Additionally, other cytokines like IL-6 and interferons have been implicated in the disease's pathology.[1] These cytokines rely on the Janus kinase (JAK) family of enzymes for signal transduction.[1]

This compound is a potent inhibitor of JAK1 and JAK2.[2] By inhibiting JAK1, this compound effectively blocks the signaling cascades of multiple asthma-relevant cytokines.[1][3] This includes the IL-4/IL-13 signaling pathway, which is crucial for the differentiation of T helper 2 (Th2) cells, IgE production by B cells, and airway hyperresponsiveness. The inhibition of this pathway is mediated through the suppression of Signal Transducer and Activator of Transcription 6 (STAT6) phosphorylation.[1][3] Furthermore, this compound has been shown to inhibit the induction of pSTAT3.[4]

JAK-STAT_Signaling_Pathway_in_Asthma cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokines IL-4, IL-13, IL-6, etc. Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT3/STAT6 JAK1->STAT Phosphorylation pSTAT pSTAT3/pSTAT6 (Dimerization & Nuclear Translocation) STAT->pSTAT Gene_Expression Gene Expression (Inflammation, AHR, Mucus Production) pSTAT->Gene_Expression This compound This compound This compound->JAK1 Inhibition

Figure 1: this compound Mechanism of Action.

In Vitro Kinase Selectivity

The selectivity of this compound for the JAK family of kinases was assessed in biochemical assays. The compound demonstrated potent inhibition of JAK1, with a more than six-fold selectivity over JAK2.[5]

KinaseIC50 (nM) at 1mM ATPSelectivity vs. JAK1
JAK1 8.52[4]-
JAK2 53.4[4]6.3-fold
JAK3 5998[4]704-fold
TYK2 240[4]28-fold
Table 1: this compound Kinase Inhibition Profile.

Preclinical Efficacy in Rodent Models of Asthma

The efficacy of this compound was evaluated in well-established murine and guinea pig models of ovalbumin (OVA)-induced allergic airway inflammation.

Ovalbumin-Induced Asthma Model in Mice

OVA_Mouse_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase (24h post-challenge) Day_0 Day 0: OVA/Alum i.p. Day_5 Day 5: OVA/Alum i.p. Day_15 Day 15: OVA/Alum i.p. Challenge Aerosolized OVA Challenge Day_15->Challenge Treatment This compound (Dry Powder Inhalation) BALF BAL Fluid Analysis (Cell Counts, Cytokines) Treatment->BALF AHR Airway Hyperresponsiveness Measurement Treatment->AHR Histology Lung Histopathology Treatment->Histology

Figure 2: Murine OVA-Induced Asthma Model Workflow.

Experimental Protocol:

  • Animals: Male BALB/c mice.

  • Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum) on days 0, 5, and 15.[6]

  • Challenge: On specified days following sensitization, mice were challenged with aerosolized OVA.[6]

  • This compound Administration: this compound was administered as a dry powder via inhalation. In one reported study, a dose of 10.7 mg/kg was used.[4]

  • Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) was collected for total and differential cell counts and cytokine analysis. Airway hyperresponsiveness (AHR) to methacholine was also assessed. Lungs were collected for histopathological examination.[4]

Results: In this model, this compound demonstrated a significant reduction in the influx of inflammatory cells, including eosinophils, into the lungs.[3][4] It also improved allergen-induced airway hyperresponsiveness and reduced overall lung pathology.[1]

Treatment GroupTotal BAL Cells (cells/mL)Eosinophils (cells/mL)Neutrophils (cells/mL)Airway Hyperresponsiveness (Penh)
Vehicle Data not availableData not availableData not availableData not available
This compound (10.7 mg/kg) ReducedReducedReducedImproved
Dexamethasone Data not availableData not availableData not availableData not available
Table 2: Summary of this compound Efficacy in the Murine OVA-Induced Asthma Model. (Note: Specific quantitative data from the primary study by Dengler et al., 2018 is not publicly available in the search results).
Ovalbumin-Induced Asthma Model in Guinea Pigs

The guinea pig is considered an excellent model for studying lung inflammation due to anatomical and physiological similarities to human airways.[5]

Experimental Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Sensitization: Animals received two OVA immunizations.[5]

  • Challenge: Following sensitization, guinea pigs were subjected to a single inhaled OVA challenge.[5]

  • This compound Administration: this compound was administered via dry powder inhalation.

  • Outcome Measures: Lung inflammation was assessed 24 hours post-challenge.[4]

Results: this compound administration resulted in a dose-dependent reduction of lung inflammation in the guinea pig model.[2] This finding in a second species increases confidence in the therapeutic potential of this approach.[5]

Human Allergen-Driven Inflammation Model

To further assess the clinical relevance of this compound, its efficacy was tested in a model driven by common human allergens.

Experimental Protocol:

  • Allergens: A mix of Aspergillus, Alternaria, and house dust mite (Dermatophagoides farinae) extracts was used to induce airway inflammation.

  • Comparison: The effect of this compound was compared to that of systemic corticosteroid administration.

Results: In this model, this compound demonstrated a more potent suppressive effect on neutrophil-driven inflammation compared to systemic corticosteroids.[1]

Pharmacokinetics and Lung-Restricted Exposure

A key feature of this compound is its design for lung-restricted activity, aiming to minimize systemic side effects commonly associated with oral JAK inhibitors. Preclinical pharmacokinetic studies in rodents have shown that this compound is retained in the lung and rapidly cleared from systemic circulation.[4] Importantly, local inhibition of JAK1 activity in the lungs did not affect systemic JAK1 activity.[1]

Conclusion

The preclinical data for this compound strongly support its development as an inhaled therapeutic for asthma. Its potent and selective inhibition of JAK1, coupled with a lung-restricted pharmacokinetic profile, offers the potential for broad anti-inflammatory efficacy in the airways with an improved safety margin. The demonstrated efficacy in multiple rodent models, including those using clinically relevant human allergens, highlights its promise for treating both eosinophilic and neutrophilic asthma phenotypes. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients.

References

iJak-381: A Novel Selective JAK1 Inhibitor - Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: iJak-381 is a fictional compound presented for illustrative purposes. The data, protocols, and development history are representative of a typical drug discovery process for a Janus Kinase (JAK) inhibitor and are not based on an existing therapeutic agent.

Abstract

The Janus kinase (JAK) family of intracellular tyrosine kinases are critical mediators of cytokine signaling, playing a central role in immunity and inflammation.[1][2][3][4][5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune diseases and cancers.[3][4][5] This whitepaper details the discovery and preclinical development of this compound, a novel, potent, and selective inhibitor of JAK1. Through a high-throughput screening campaign followed by structure-guided lead optimization, this compound was identified. It demonstrates high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) in biochemical and cellular assays. Preclinical pharmacokinetic studies in rodents reveal favorable oral bioavailability and a half-life supportive of once-daily dosing. In a murine model of inflammatory arthritis, this compound significantly reduced disease severity, validating its potential as a therapeutic agent for inflammatory conditions. This document provides a comprehensive overview of the core data, experimental protocols, and signaling pathways central to the development of this compound.

Introduction: The JAK-STAT Pathway and Therapeutic Rationale

The JAK-STAT signaling cascade is a principal mechanism for transducing extracellular signals from a wide array of cytokines and growth factors into transcriptional regulation.[1][2][3] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][3] In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3][4]

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor itself.[2][6] This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the JAKs.[3][6] Activated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression.[1][2][6] This pathway is integral to hematopoiesis, immune cell development, and inflammation.[2]

Given its central role, inhibiting JAKs has become a validated therapeutic strategy for various inflammatory diseases. The goal in developing this compound was to create a highly selective JAK1 inhibitor. Selective inhibition of JAK1 is hypothesized to provide robust anti-inflammatory efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition or the immunosuppression associated with JAK3 inhibition.

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK1_A [label="2. Activation"]; Receptor -> JAK1_B; JAK1_A -> JAK1_B [dir=both, label="Trans-phosphorylation"]; JAK1_A -> Receptor [label="3. Receptor\nPhosphorylation"]; Receptor -> STAT_A [label="4. STAT\nRecruitment"]; Receptor -> STAT_B; JAK1_A -> STAT_A [label="5. STAT\nPhosphorylation"]; JAK1_B -> STAT_B; STAT_A -> STAT_Dimer; STAT_B -> STAT_Dimer [label="6. Dimerization"]; STAT_Dimer -> DNA [label="7. Nuclear\nTranslocation"]; DNA -> Gene [label="8. Gene Activation"];

// Inhibition iJak381 -> JAK1_A [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibition"]; iJak381 -> JAK1_B [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Experimental workflow for the in vitro biochemical kinase assay.

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in male Sprague-Dawley rats following a single oral (PO) or intravenous (IV) dose. The compound exhibited good oral bioavailability and a moderate half-life.

Table 4: Pharmacokinetic Parameters of this compound in Rats

Parameter IV (2 mg/kg) PO (10 mg/kg)
T½ (h) 3.1 4.5
Cmax (ng/mL) 1,250 890
Tmax (h) 0.1 1.0
AUC (ng·h/mL) 2,850 6,400
CL (mL/min/kg) 11.7 -
Vd (L/kg) 3.2 -

| Oral Bioavailability (F%) | - | 45% |

dot

PK_Workflow start Start acclimate Acclimate rodents start->acclimate fast Fast overnight acclimate->fast dose Administer this compound (IV or PO) fast->dose collect Collect blood samples at timed intervals dose->collect process Process to plasma and store at -80°C collect->process extract Protein precipitation extraction process->extract analyze Analyze samples by LC-MS/MS extract->analyze calculate Calculate PK parameters (T½, Cmax, AUC, etc.) analyze->calculate end End calculate->end

Caption: Workflow for the in vivo pharmacokinetic study in rodents.

In Vivo Efficacy in a Disease Model

The therapeutic potential of this compound was assessed in a rat collagen-induced arthritis (CIA) model, a well-established model for human rheumatoid arthritis.

Study Design

Male Lewis rats were immunized with bovine type II collagen. Upon disease onset, animals were randomized into groups and treated orally, once daily, with vehicle, this compound (3, 10, and 30 mg/kg), or a positive control. Disease progression was monitored via clinical scoring and paw volume measurements for 21 days.

Efficacy Results

This compound demonstrated a dose-dependent reduction in the clinical signs of arthritis. At the highest dose, it significantly reduced the mean arthritis score and paw swelling compared to the vehicle-treated group, with efficacy comparable to the positive control.

Table 5: Efficacy of this compound in Rat Collagen-Induced Arthritis Model

Treatment Group (PO, QD) Mean Arthritis Score (Day 21) % Inhibition of Arthritis Score Paw Volume (mL, Day 21) % Reduction in Swelling
Vehicle 10.8 ± 1.2 - 2.5 ± 0.3 -
This compound (3 mg/kg) 7.5 ± 1.5 30.6% 2.1 ± 0.2 36.4%
This compound (10 mg/kg) 4.2 ± 0.9 61.1% 1.7 ± 0.2 72.7%
This compound (30 mg/kg) 2.1 ± 0.7 80.6% 1.4 ± 0.1 100%

| Positive Control | 2.5 ± 0.8 | 76.9% | 1.5 ± 0.1 | 90.9% |

Detailed Experimental Protocols

Protocol: In Vitro Biochemical Kinase Assay
  • Reagents: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes; ATP; specific peptide substrate; assay buffer (Tris-HCl, MgCl2, DTT); this compound; ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Serially dilute this compound in DMSO and add 50 nL to wells of a 384-well plate.

    • Add 5 µL of JAK enzyme and peptide substrate solution in assay buffer to each well.

    • Pre-incubate the plate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for each enzyme).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Quantify the generated ADP by measuring luminescence on a plate reader.

    • Calculate the 50% inhibitory concentration (IC50) values using non-linear regression analysis. [7]

Protocol: Cellular STAT Phosphorylation Assay
  • Reagents: Human PBMCs; RPMI media; IL-6; anti-pSTAT3 antibody; fixation/permeabilization buffers; flow cytometer.

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate 2x10^5 cells per well in a 96-well plate.

    • Pre-incubate cells with serially diluted this compound for 1 hour at 37°C. [7] 4. Stimulate cells with IL-6 (final concentration 50 ng/mL) for 15 minutes at 37°C. [8] 5. Immediately fix the cells by adding an equal volume of pre-warmed 4% paraformaldehyde.

    • Permeabilize cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice. [9] 7. Wash cells and stain with a fluorescently labeled anti-pSTAT3 antibody. [7] 8. Analyze the median fluorescence intensity (MFI) of pSTAT3 signal using a flow cytometer.

    • Calculate the 50% effective concentration (EC50) values from the dose-response curve.

Protocol: Rat Collagen-Induced Arthritis (CIA) Model
  • Animals: Male Lewis rats, 8-10 weeks old.

  • Procedure:

    • Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail.

    • Booster (Day 7): Administer a second immunization with collagen in Incomplete Freund's Adjuvant.

    • Disease Monitoring: Beginning on Day 10, monitor animals daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). The total score is the sum of scores for all four paws (max score = 16).

    • Treatment: Upon disease onset (average score of 1-2), randomize animals into treatment groups. Administer compounds orally, once daily, for 21 consecutive days.

    • Endpoints: Measure clinical arthritis score and paw volume (using a plethysmometer) every other day. At study termination, collect tissues for histological analysis.

Conclusion and Future Directions

The preclinical data package for this compound demonstrates that it is a potent and highly selective JAK1 inhibitor with a favorable pharmacokinetic profile and robust efficacy in a relevant animal model of inflammatory disease. Its high selectivity for JAK1 suggests a potential for a superior safety profile compared to less selective JAK inhibitors. These promising results support the advancement of this compound into formal toxicology studies and subsequent clinical development for the treatment of rheumatoid arthritis and other autoimmune conditions.

References

Methodological & Application

Application Notes and Protocols for iJak-381 in Murine Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iJak-381 is a potent and selective inhibitor of Janus kinases (JAK), particularly JAK1 and JAK2, designed for lung-restricted administration via inhalation.[1][2] Its therapeutic potential lies in its ability to modulate the inflammatory response in respiratory diseases such as asthma by blocking the signaling of key pro-inflammatory cytokines.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in murine models of ovalbumin (OVA)-induced allergic asthma.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway.[4][5] Many cytokines pivotal to the pathophysiology of asthma, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Interleukin-13 (IL-13), rely on JAK1 for signal transduction.[1][3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, mucus production, and airway hyperresponsiveness.[6] this compound specifically suppresses the activation of STAT6 induced by IL-13, a critical mediator in allergic asthma.[1][3] By inhibiting this pathway locally in the lungs, this compound can reduce airway inflammation without causing systemic immunosuppression.[1][5]

Data Presentation

Biochemical Activity of this compound
TargetIC50 (nM)Ki (nM)Selectivity vs. JAK1
JAK1 8.52[7]0.26-
JAK2 53.4[7]0.626.3-fold[2]
JAK3 5998[7]20.8704-fold[2]
TYK2 240[7]3.1528-fold[2]
In Vivo Efficacy in OVA-Induced Asthma Mouse Model (Representative Data)
Treatment GroupTotal BALF Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)p-STAT6 Inhibition (%)
Vehicle Control Data not availableData not availableData not availableData not availableData not available0
This compound (10.7 mg/kg) Significantly Reduced[7]Significantly Reduced[7]Data not availableData not availableData not availableSignificant Inhibition[7]
Dexamethasone Data not availableData not availableData not availableData not availableData not availableData not available

Note: Specific quantitative data with statistical analysis from dose-response studies are needed for a complete comparison.

Pharmacokinetic Profile of Inhaled this compound in Mice (Representative Data)
ParameterLung TissuePlasma
Cmax High and sustainedRapidly cleared
Tmax Data not availableData not available
AUC HighLow
Half-life (t1/2) Data not availableData not available

Note: this compound is designed for lung retention and rapid systemic clearance to minimize off-target effects.[7] Specific quantitative pharmacokinetic parameters are required for a comprehensive profile.

Experimental Protocols

Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and challenge with ovalbumin (OVA).

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • This compound (dry powder formulation)

  • Vehicle control for this compound (e.g., lactose)

  • Dry powder inhaler system suitable for mice

Protocol:

  • Sensitization:

    • On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in sterile saline.

  • Aerosol Challenge:

    • From Day 14 to Day 16, expose the mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day. This is typically performed in a whole-body exposure chamber or using a nose-only inhalation system.

  • This compound Administration:

    • One hour prior to each OVA challenge (on Days 14, 15, and 16), administer this compound (e.g., 10.7 mg/kg) or vehicle control via dry powder inhalation.[7] A specialized device for delivering a precise dose of dry powder to the lungs of mice is required.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and expose the trachea.

      • Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline (e.g., 2 x 0.5 mL).

      • Collect the bronchoalveolar lavage fluid (BALF).

      • Determine the total cell count using a hemocytometer.

      • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Histopathology:

      • Perfuse the lungs with 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.

    • Cytokine Analysis:

      • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex assay.

    • Gene Expression Analysis:

      • Isolate RNA from lung tissue to analyze the expression of inflammatory genes by RT-qPCR.

    • Phospho-STAT6 Analysis:

      • Prepare lung tissue lysates and determine the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 by Western blot or flow cytometry to confirm target engagement.

Visualizations

Signaling Pathway of this compound in Allergic Asthma

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokines IL-4, IL-13, IL-5, IL-6 Receptor Cytokine Receptor Cytokines->Receptor binds JAK1 JAK1 Receptor->JAK1 activates JAK2 JAK2 Receptor->JAK2 activates STAT6 STAT6 JAK1->STAT6 phosphorylates pSTAT6 p-STAT6 STAT_dimer STAT6 Dimer pSTAT6->STAT_dimer dimerization Transcription Gene Transcription (Inflammation, Mucus Production, Airway Hyperresponsiveness) STAT_dimer->Transcription promotes iJak381 This compound iJak381->JAK1 inhibits iJak381->JAK2 inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway in allergic asthma.

Experimental Workflow for this compound Efficacy Testing in Mice

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14_treat Day 14: This compound Inhalation Day7->Day14_treat Day14_challenge Day 14: OVA Aerosol Challenge Day14_treat->Day14_challenge 1 hr prior Day15_treat Day 15: This compound Inhalation Day15_challenge Day 15: OVA Aerosol Challenge Day15_treat->Day15_challenge 1 hr prior Day16_treat Day 16: This compound Inhalation Day16_challenge Day 16: OVA Aerosol Challenge Day16_treat->Day16_challenge 1 hr prior Day18 Day 17-18: BALF Analysis Histopathology Cytokine Measurement p-STAT6 Analysis Day16_challenge->Day18 24-48 hrs post

Caption: Experimental timeline for evaluating this compound in a mouse asthma model.

References

Application Notes and Protocols for Dry Powder Inhalation of iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

iJak-381, a potent and selective Janus kinase (JAK) 1/2 inhibitor, has demonstrated significant anti-inflammatory activity, making it a promising candidate for the treatment of respiratory diseases such as asthma.[1][2][3] Its mechanism of action involves the targeted inhibition of the JAK-STAT signaling pathway, which is crucial in mediating the inflammatory response.[4][5][6][7] Specifically, this compound blocks the signaling of key cytokines like Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13), leading to a reduction in the phosphorylation of STAT6 and subsequent downregulation of inflammatory gene expression.[1][2] This application note provides a detailed protocol for the preparation, characterization, and in vivo administration of a dry powder inhalation (DPI) formulation of this compound for preclinical research.

Introduction to this compound and the JAK-STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular responses to a variety of cytokines and growth factors.[6] This pathway plays a fundamental role in immunity, cell proliferation, and inflammation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases.[7]

This compound is a small molecule inhibitor designed to selectively target JAK1 and JAK2.[1][8] By inhibiting these kinases, this compound effectively blocks the downstream signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response in the airways.[1][3] The development of an inhaled formulation of this compound aims to deliver the drug directly to the lungs, maximizing local efficacy while minimizing systemic exposure and potential side effects.[3][8][9] Preclinical studies in rodent models of asthma have shown that inhaled this compound reduces airway hyperresponsiveness and inflammation.[1][3]

This compound Signaling Pathway

The binding of cytokines such as IL-4, IL-6, and IL-13 to their respective receptors on the cell surface activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target inflammatory genes. This compound inhibits the kinase activity of JAK1 and JAK2, thus preventing the phosphorylation and activation of STATs.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokines IL-4, IL-6, IL-13 Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT6 JAK->STAT Phosphorylation iJak381 This compound iJak381->JAK Inhibition pSTAT pSTAT6 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Modulation Start Start Formulation 1. Formulation Development Start->Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Aerosol Performance Characterization->InVitro InVivo 4. In Vivo Studies InVitro->InVivo Data 5. Data Analysis (PK/PD) InVivo->Data End End Data->End

References

Application Notes and Protocols for Intratracheal Administration of iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of iJak-381, a potent Janus kinase (JAK) inhibitor, for lung-specific delivery via intratracheal administration. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in respiratory diseases such as asthma and pulmonary fibrosis.

Introduction

This compound is a small molecule inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1] This pathway is critical for the signal transduction of numerous cytokines and growth factors that are implicated in inflammatory and fibrotic lung diseases.[2][3][4] Key pro-inflammatory and pro-fibrotic cytokines such as Interleukin-4 (IL-4), IL-5, IL-6, and IL-13, as well as growth factors like Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-β (TGF-β), utilize the JAK-STAT pathway to exert their effects.[2][4] By inhibiting JAK1 and JAK2, this compound can block these downstream signaling cascades, thereby reducing inflammation and fibrosis.[1][5]

Preclinical studies have demonstrated that inhaled this compound effectively suppresses lung inflammation and airway hyperresponsiveness in rodent models of asthma.[5][6][7] A key advantage of intratracheal administration is the ability to achieve high local concentrations in the lungs, potentially minimizing systemic side effects associated with oral JAK inhibitors.[8][9] Studies have shown that inhaled this compound has lung-restricted activity without significant systemic JAK inhibition.[6][7][8]

Mechanism of Action

This compound is a selective inhibitor of the Janus kinase (JAK) family of enzymes.[10] Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of associated JAKs.[11] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation, cell proliferation, and fibrosis.[3][4] this compound, by inhibiting JAK1 and JAK2, blocks the phosphorylation and activation of STATs, thereby interrupting this signaling cascade.[1][5]

cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-6, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates iJak381 This compound iJak381->JAK Inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Fibrosis) pSTAT->Gene Regulates

Caption: this compound inhibits the JAK-STAT signaling pathway.

Data Presentation

In Vitro Kinase Inhibition Profile of this compound
KinaseIC₅₀ (nM) at 1mM ATP
JAK18.52
JAK253.4
TYK2240
JAK35998
Data sourced from GlpBio.[10]
Preclinical Efficacy of Intratracheal this compound in an Ovalbumin-Induced Asthma Mouse Model
EndpointTreatment GroupResult
Total Bronchoalveolar Lavage (BAL) Cells This compound (10.7 mg/kg, DPI)Reduction in total BAL cells
BAL Eosinophils This compound (10.7 mg/kg, DPI)Reduction in eosinophils
pSTAT6 Induction This compound (10.7 mg/kg, DPI)Inhibition of pSTAT6 induction
pSTAT3 Induction This compound (10.7 mg/kg, DPI)Inhibition of pSTAT3 induction
Airway Hyperresponsiveness This compoundImproved
Lung Inflammation This compoundSuppressed
Data summarized from preclinical studies.[7][10][12][13]

Experimental Protocols

Preparation of this compound for Intratracheal Administration

This compound is typically formulated as a dry powder for inhalation (DPI) to ensure lung-restricted delivery.[10] A common formulation strategy involves blending micronized this compound with a carrier such as lactose to improve powder dispersibility.[10] For experimental purposes, a formulation of 80% this compound and 20% lactose has been used.[10]

Materials:

  • This compound (micronized)

  • Lactose (inhalation grade)

  • Low-static microcentrifuge tubes

  • Spatula

  • Analytical balance

Protocol:

  • Accurately weigh the desired amounts of this compound and lactose in a low-static microcentrifuge tube.

  • Thoroughly mix the components by gentle vortexing or trituration until a homogenous powder is obtained.

  • Store the formulation in a desiccator to prevent moisture absorption.

Intratracheal Administration of Dry Powder this compound in Mice

This protocol describes a non-invasive method for intratracheal delivery of dry powder formulations in mice.[14][15]

Materials:

  • Anesthetized mouse (e.g., with ketamine/xylazine)

  • Dry powder insufflator device

  • Guiding cannula and light source for intubation[14]

  • Prepared this compound dry powder formulation

Protocol:

  • Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol.

  • Place the anesthetized mouse in a supine position on an intubation platform.[16]

  • Gently open the mouse's mouth and use a light source to visualize the tracheal opening.

  • Carefully insert a guiding cannula into the trachea.[14]

  • Load the desired dose of the this compound dry powder formulation (typically 1-2 mg) into the dry powder insufflator.[14][15]

  • Connect the insufflator to the guiding cannula.

  • Administer a puff of air (approximately 0.6 mL) to disperse the powder into the lungs.[15]

  • Observe the mouse for chest inflation to confirm successful delivery.

  • Remove the cannula and allow the mouse to recover on a warming pad.

Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Position Position Mouse on Intubation Platform Anesthetize->Position Visualize Visualize Tracheal Opening Position->Visualize Intubate Insert Guiding Cannula Visualize->Intubate Load Load this compound Powder into Insufflator Intubate->Load Administer Administer Powder with Air Puff Load->Administer Confirm Confirm Delivery (Chest Inflation) Administer->Confirm Recover Remove Cannula and Allow Recovery Confirm->Recover End End Recover->End

Caption: Experimental workflow for intratracheal powder administration.

Assessment of Efficacy

Following intratracheal administration of this compound, various endpoints can be assessed to determine its efficacy in a disease model.

1. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Protocol: At a predetermined time point after the final challenge and treatment, euthanize the mice. Expose the trachea and cannulate it. Instill and withdraw a known volume of sterile saline (e.g., 1 mL) three times.

  • Analysis: Centrifuge the collected BAL fluid to pellet the cells. Perform total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) on the cell pellet. The supernatant can be stored for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

2. Histopathological Analysis:

  • Protocol: After BAL fluid collection, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Masson's trichrome for collagen deposition (fibrosis).

  • Analysis: Score the lung sections for inflammation and fibrosis severity in a blinded manner.

3. Gene Expression Analysis:

  • Protocol: Harvest lung tissue and snap-freeze it in liquid nitrogen. Extract RNA from the tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Ccl11, Cxcl1) and fibrosis (e.g., Col1a1, Acta2).

  • Analysis: Normalize the expression of target genes to a housekeeping gene and compare the relative expression levels between treatment groups.

4. Western Blot for Phosphorylated STATs:

  • Protocol: Prepare protein lysates from lung tissue. Separate proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT6 (p-STAT6), as well as total STAT3 and STAT6 as loading controls.

  • Analysis: Quantify the band intensities to determine the levels of p-STAT3 and p-STAT6 relative to total STAT proteins.

Safety and Toxicology Considerations

While intratracheal administration is designed to limit systemic exposure, it is crucial to assess potential systemic effects.

  • Systemic Exposure: Measure plasma concentrations of this compound at various time points after administration to determine the pharmacokinetic profile.

  • Systemic JAK Inhibition: A sensitive marker for systemic JAK inhibition is the splenic natural killer (NK) cell count.[8] A reduction in splenic NK cell numbers can indicate systemic immunosuppression.

  • General Health Monitoring: Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered breathing patterns.

By following these detailed protocols and application notes, researchers can effectively utilize intratracheal administration of this compound to investigate its therapeutic potential in preclinical models of lung disease.

References

Dissolving iJak-381 for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of iJak-381 (also known as GDC-0214), a potent and selective Janus kinase 1 (JAK1) inhibitor, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring solution stability, and obtaining reproducible and reliable experimental results.

Product Information

  • Product Name: this compound

  • Synonyms: GDC-0214, iJak381[1][2][3][4]

  • CAS Number: 1831144-46-7[1][2][3][5]

  • Molecular Formula: C₂₈H₂₈ClF₂N₉O₃[4][5]

  • Molecular Weight: 612.04 g/mol [4]

  • Mechanism of Action: this compound is a selective inhibitor of the Janus kinase (JAK) family, with a primary target of JAK1.[1][6] It has been shown to be a JAK1/2 inhibitor with anti-inflammatory activity that blocks IL-13, IL-4, and IL-6 signaling pathways.[7][8][9][10] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6.[7][8]

Solubility Data

This compound is a solid powder with limited aqueous solubility.[5] The selection of an appropriate solvent is critical for preparing homogenous solutions for experimental use. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityApplicationNotes
Dimethyl Sulfoxide (DMSO) Soluble, up to 10 mMIn Vitro Stock SolutionsThe most common solvent for preparing concentrated stock solutions.[6]
Ethanol LimitedIn Vitro DilutionsCan be used for further dilution of DMSO stock, but solubility should be verified.
Water InsolubleAqueous BuffersNot recommended for direct dissolution.
PEG300, PEG400 Soluble (in combination)In Vivo FormulationsOften used as a vehicle in formulations for oral or parenteral administration.[5]
Corn Oil Soluble (in combination)In Vivo FormulationsA common vehicle for subcutaneous or oral gavage administration.[5]
Tween 80 SurfactantIn Vivo FormulationsUsed as a surfactant to improve the solubility and stability of aqueous suspensions.[5]
Carboxymethyl cellulose (CMC) Suspending AgentIn Vivo FormulationsUsed to create stable suspensions for oral administration.[5]

Experimental Protocols

Preparation of In Vitro Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.612 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath for 5-10 minutes may be applied.[5] Gentle warming to 37°C can also aid in dissolution.[11]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][3][12]

Preparation of In Vivo Formulations

The following are examples of common formulations for the in vivo administration of this compound. The optimal formulation may vary depending on the animal model and route of administration. It is recommended to perform a small-scale pilot test to ensure the solubility and stability of the chosen formulation.

Formulation 1: DMSO, PEG300, Tween 80, and Saline/ddH₂O

This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. A common formulation consists of:

    • 5-10% DMSO

    • 30-40% PEG300

    • 5% Tween 80

    • 45-60% ddH₂O or saline

  • Stepwise Addition: It is crucial to add the solvents in a specific order to maintain solubility.[5] a. Start with the required volume of the this compound DMSO stock solution. b. Add the PEG300 and vortex until the solution is clear. c. Add the Tween 80 and vortex until the solution is clear. d. Finally, add the ddH₂O or saline dropwise while vortexing to reach the final volume.

  • Final Solution: The final solution should be a clear, homogenous mixture. Prepare this formulation fresh on the day of the experiment.

Formulation 2: DMSO and Corn Oil

This formulation is suitable for subcutaneous (s.c.) injection or oral gavage.

Materials:

  • This compound

  • DMSO

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.

  • Mixing: Add the required volume of the this compound DMSO stock solution to the calculated volume of corn oil.

  • Homogenization: Vortex the mixture thoroughly until a clear and uniform solution is obtained.[1][5] This formulation should also be prepared fresh before use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

iJak381_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-4R, IL-13R) JAK1 JAK1 Cytokine_Receptor->JAK1 JAK2 JAK2 Cytokine_Receptor->JAK2 STAT6 STAT6 JAK1->STAT6 phosphorylates JAK2->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 phosphorylation pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer dimerization iJak381 This compound iJak381->JAK1 inhibits iJak381->JAK2 inhibits Cytokine Cytokine (e.g., IL-4, IL-13) Cytokine->Cytokine_Receptor Gene_Expression Gene Expression (Inflammation, Allergy) pSTAT6_dimer->Gene_Expression translocation & transcription

Caption: this compound inhibits JAK1/2, blocking STAT6 phosphorylation and downstream gene expression.

Experimental_Workflow General Workflow for In Vitro this compound Experiments prep Prepare 10 mM this compound Stock Solution in DMSO treatment Treat Cells with a Dilution Series of this compound prep->treatment cell_culture Culture Cells of Interest (e.g., Immune Cells, Epithelial Cells) cell_culture->treatment stimulation Stimulate Cells with Cytokine (e.g., IL-4, IL-13) treatment->stimulation analysis Analyze Downstream Effects: - Western Blot for pSTAT6 - qPCR for Gene Expression - ELISA for Cytokine Secretion stimulation->analysis data Data Analysis and Interpretation analysis->data

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

References

Application Notes and Protocols: Measuring pSTAT6 Levels after iJak-381 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[1][2] Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) activate this pathway by binding to their respective receptors, leading to the phosphorylation and activation of JAKs.[3][4] Activated JAKs then phosphorylate STAT proteins, primarily STAT6 in the case of IL-4 and IL-13 signaling.[4][5][6] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in inflammatory responses.[1][5][6]

iJak-381 is a potent inhibitor of JAK1 and JAK2.[7][8] By targeting these kinases, this compound effectively blocks the signaling pathways of IL-4, IL-13, and IL-6, leading to a reduction in pSTAT6 levels.[7] This mechanism makes this compound a promising candidate for the treatment of inflammatory conditions such as asthma.[7][9] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on IL-4 and IL-13 induced STAT6 phosphorylation in various cell-based assays.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor IL-4R / IL-13R JAK JAK1 / JAK2 Receptor->JAK Activates Cytokine IL-4 / IL-13 Cytokine->Receptor Binds STAT6 STAT6 JAK->STAT6 Phosphorylates iJak381 This compound iJak381->JAK Inhibits pSTAT6 pSTAT6 Dimer pSTAT6 Dimer pSTAT6->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

General Cell Culture and Stimulation
  • Cell Lines:

    • HEK293-STAT6 Reporter Cells: Human Embryonic Kidney 293 cells engineered to express a STAT6-responsive reporter gene (e.g., luciferase).[5][6]

    • BEAS-2B or A549: Human bronchial epithelial cell lines.[10]

    • Human Peripheral Blood Mononuclear Cells (PBMCs): For isolating primary T cells.[11][12]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293, BEAS-2B, A549; RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation:

    • Starve cells in serum-free media for 4-6 hours prior to stimulation.

    • Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with recombinant human IL-4 (10-100 ng/mL) or IL-13 (20-100 ng/mL) for 15-30 minutes for phosphorylation studies.[13][14][15]

Protocol 1: Western Blotting for pSTAT6 Detection

This method allows for the semi-quantitative detection of pSTAT6 relative to total STAT6.

  • Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize pSTAT6 levels to total STAT6.

Protocol 2: Flow Cytometry for Intracellular pSTAT6

This technique enables the quantification of pSTAT6 levels in individual cells within a heterogeneous population.

  • Cell Preparation: After stimulation, harvest cells and wash with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with ice-cold methanol or a commercial permeabilization buffer.

  • Intracellular Staining: Stain the cells with a fluorescently-conjugated anti-pSTAT6 (Tyr641) antibody for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT6 signal.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for pSTAT6

ELISA provides a quantitative measurement of pSTAT6 in cell lysates.

  • Cell Lysis: Prepare cell lysates as described in the Western Blotting protocol.

  • ELISA Procedure: Use a commercially available pSTAT6 (Tyr641) sandwich ELISA kit. Follow the manufacturer's instructions, which typically involve:

    • Adding cell lysates to wells pre-coated with a capture antibody.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided standards and determine the concentration of pSTAT6 in each sample. Normalize pSTAT6 levels to the total protein concentration of the lysate.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed Cells A2 Serum Starve (4-6h) A1->A2 B1 Pre-treat with this compound (Varying Concentrations) A2->B1 B2 Stimulate with IL-4 or IL-13 (15-30 min) B1->B2 C1 Cell Lysis B2->C1 C3 Flow Cytometry B2->C3 Fix & Permeabilize C2 Western Blot C1->C2 C4 ELISA C1->C4 D1 Quantify pSTAT6/Total STAT6 C2->D1 D2 Measure MFI of pSTAT6 C3->D2 D3 Determine pSTAT6 Concentration C4->D3

Caption: General experimental workflow for measuring pSTAT6 inhibition.

Data Presentation

The following tables provide examples of how to structure quantitative data to demonstrate the dose-dependent inhibition of pSTAT6 by this compound.

Table 1: Inhibition of IL-4-induced pSTAT6 by this compound (Western Blot Densitometry)

This compound Conc. (nM)pSTAT6 / Total STAT6 Ratio (Normalized)% Inhibition
0 (Vehicle)1.000
10.7525
100.4060
1000.1585
10000.0595

Table 2: Inhibition of IL-13-induced pSTAT6 by this compound (Flow Cytometry MFI)

This compound Conc. (nM)Median Fluorescence Intensity (MFI)% Inhibition
0 (Vehicle)50000
1380024
10220056
10090082
100030094

Table 3: Inhibition of IL-4-induced pSTAT6 by this compound (ELISA)

This compound Conc. (nM)pSTAT6 Concentration (pg/mL)% Inhibition
0 (Vehicle)12000
195020.8
1055054.2
10020083.3
10005095.8

References

Application Notes and Protocols for iJak-381 in an Ovalbumin-Induced Asthma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. A key driver of allergic asthma is the activation of T helper 2 (Th2) cells and the subsequent release of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. These cytokines signal through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Consequently, inhibition of the JAK-STAT pathway presents a promising therapeutic strategy for asthma.

iJak-381 is an inhaled, potent, and selective inhibitor of JAK1.[1][2][3] Its localized delivery to the lungs is designed to maximize therapeutic efficacy while minimizing systemic side effects often associated with oral JAK inhibitors.[4] Preclinical studies in ovalbumin (OVA)-induced asthma models in rodents have demonstrated that this compound effectively suppresses lung inflammation, reduces airway hyperresponsiveness, and inhibits the signaling of key Th2 cytokines.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for evaluating this compound in a murine model of OVA-induced asthma.

Mechanism of Action: this compound in the JAK-STAT Signaling Pathway

In allergic asthma, cytokines like IL-4 and IL-13 play a central role in driving the inflammatory cascade. These cytokines bind to their respective receptors on target cells, leading to the activation of associated Janus kinases (JAKs), particularly JAK1. Activated JAK1 then phosphorylates STAT6, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in airway inflammation, mucus production, and airway hyperresponsiveness. This compound, as a JAK1 inhibitor, blocks this signaling cascade at a critical juncture, thereby mitigating the downstream effects of these pro-inflammatory cytokines.[5][6]

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4/IL-13 IL-4/IL-13 Cytokine_Receptor IL-4Rα/IL-13Rα1 JAK1 IL-4/IL-13->Cytokine_Receptor:r Binds STAT6_inactive STAT6 Cytokine_Receptor:j->STAT6_inactive Phosphorylates STAT6_active p-STAT6 Dimer STAT6_inactive->STAT6_active Dimerizes Nucleus Nucleus STAT6_active->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Mucus Production, AHR) Nucleus->Gene_Transcription Initiates This compound This compound This compound->Cytokine_Receptor:j Inhibits

This compound inhibits the JAK1-mediated phosphorylation of STAT6.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in an ovalbumin-induced asthma model based on descriptive preclinical data.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Macrophages (x10^5)Lymphocytes (x10^4)
Naive (No OVA)LowVery LowVery LowLowLow
OVA + VehicleHighHighModerateModerateModerate
OVA + this compoundSignificantly ReducedSignificantly ReducedSignificantly ReducedSlightly ReducedReduced
OVA + DexamethasoneSignificantly ReducedSignificantly ReducedReducedSlightly ReducedReduced

Data are illustrative and based on qualitative descriptions from preclinical studies.[1][2]

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupBaseline PenhPenh at 25 mg/mL MethacholinePenh at 50 mg/mL Methacholine
Naive (No OVA)NormalSlight IncreaseModerate Increase
OVA + VehicleNormalHighVery High
OVA + this compoundNormalSignificantly ReducedSignificantly Reduced
OVA + DexamethasoneNormalSignificantly ReducedSignificantly Reduced

Penh (Enhanced Pause) is a non-invasive measure of airway obstruction. Data are illustrative.[7][8][9][10]

Experimental Protocols

The following are detailed protocols for inducing asthma in a murine model and for the subsequent evaluation of this compound's efficacy.

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. injection (OVA + Alum) Day14 Day 14: i.p. injection (OVA + Alum) Day21_23 Days 21-23: Aerosol Challenge (OVA or Saline) Day14->Day21_23 Treatment This compound or Vehicle (Inhaled, prior to challenge) Day24 Day 24: Euthanasia & Sample Collection Day21_23->Day24 Treatment->Day21_23 Administer AHR Airway Hyperresponsiveness Measurement Day24->AHR BALF Bronchoalveolar Lavage (Cell Counts & Cytokines) Day24->BALF Histology Lung Histology (H&E and PAS staining) Day24->Histology

Workflow for the ovalbumin-induced asthma model and this compound evaluation.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol is adapted from standard methods for inducing an acute allergic asthma phenotype.[11][12][13]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Aerosol generation system (nebulizer and exposure chamber)

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[12]

    • Control mice receive i.p. injections of saline with alum.

  • Aerosol Challenge:

    • From Day 21 to Day 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day.[13]

    • Control mice are challenged with saline aerosol.

  • This compound Administration:

    • Administer this compound or vehicle via inhalation (e.g., using a dry powder insufflator or nebulizer, depending on the formulation) 1 hour prior to each OVA challenge on Days 21, 22, and 23.

  • Endpoint Analysis:

    • 24 to 48 hours after the final OVA challenge (Day 24 or 25), perform endpoint analyses as described in the following protocols.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

This protocol describes a non-invasive method using whole-body plethysmography.[7][8][9][10]

Materials:

  • Whole-body plethysmography system (e.g., Buxco)

  • Methacholine solution in sterile saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer compatible with the plethysmography system

Procedure:

  • Place a conscious, unrestrained mouse in the plethysmography chamber and allow it to acclimatize for at least 15-20 minutes.

  • Record baseline breathing parameters for 3 minutes.

  • Nebulize sterile saline into the chamber for 3 minutes and record the response.

  • Sequentially nebulize increasing concentrations of methacholine for 3 minutes each.

  • Record respiratory parameters for 3-5 minutes after each methacholine concentration.

  • Calculate the Enhanced Pause (Penh) values, which is a dimensionless value that reflects changes in the waveform of the pressure signal from the chamber and correlates with airway obstruction.

Protocol 3: Bronchoalveolar Lavage (BALF) Collection and Analysis

This protocol outlines the collection of BALF and subsequent cell analysis.[14][15][16][17][18]

Materials:

  • Euthanasia agent (e.g., pentobarbital)

  • Surgical tools (scissors, forceps)

  • Tracheal cannula (e.g., 20G)

  • Ice-cold Phosphate-Buffered Saline (PBS) with 0.5 mM EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and glass slides

  • Diff-Quik or similar staining solution

Procedure:

  • Euthanize the mouse via an overdose of anesthetic.

  • Expose the trachea through a midline incision in the neck.

  • Carefully insert a tracheal cannula and secure it with a suture.

  • Instill 0.8 mL of ice-cold PBS-EDTA into the lungs via the cannula and then gently aspirate.

  • Repeat the lavage process two more times, pooling the recovered fluid.

  • Centrifuge the pooled BALF at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13) and store at -80°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a Diff-Quik stain.

  • Perform a differential cell count of at least 300 cells to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

Protocol 4: Lung Histology

This protocol describes the preparation of lung tissue for histological examination.[19][20][21][22][23]

Materials:

  • 10% neutral buffered formalin

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • After BALF collection, perfuse the lungs with saline through the right ventricle to remove blood.

  • Inflate the lungs with 10% neutral buffered formalin via the tracheal cannula at a constant pressure (e.g., 25 cmH2O).

  • Ligate the trachea and immerse the inflated lungs in formalin for at least 24 hours.

  • Process the fixed lung tissue and embed in paraffin.

  • Cut 5 µm sections and mount on glass slides.

  • Stain sections with H&E to assess inflammatory cell infiltration and airway structure.

  • Stain sections with PAS to identify and quantify mucus-producing goblet cells in the airway epithelium.

  • Score the stained sections for the degree of inflammation and goblet cell hyperplasia in a blinded manner.

Conclusion

The preclinical data on this compound in the ovalbumin-induced asthma model are promising, suggesting that localized JAK1 inhibition in the lungs can effectively reduce key features of allergic asthma. The protocols provided herein offer a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other JAK inhibitors in the context of asthma drug development. These methods allow for a thorough evaluation of a compound's efficacy in reducing airway inflammation, hyperresponsiveness, and mucus production, key hallmarks of the disease.

References

Troubleshooting & Optimization

Technical Support Center: iJak-381 Inhaled Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the inhaled Janus kinase (JAK) inhibitor, iJak-381. The information is intended for scientists and drug development professionals to help minimize systemic exposure and ensure lung-restricted activity during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Janus kinases, particularly JAK1 and JAK2.[1][2] Its mechanism of action involves blocking the signaling of multiple pro-inflammatory cytokines, such as IL-4, IL-5, IL-6, and IL-13, which are crucial in the pathogenesis of asthma and other inflammatory airway diseases.[1][3][4] By inhibiting JAK1/2, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT6, thereby reducing downstream inflammatory gene expression, inflammatory cell influx into the lungs, and airway hyperresponsiveness.[1][2][4]

Q2: Why is an inhaled formulation of a JAK inhibitor like this compound preferable to systemic administration?

A2: Systemic administration of JAK inhibitors can lead to undesirable side effects due to their broad immunosuppressive effects.[5] These can include infections, anemia, and neutropenia.[6] An inhaled formulation is designed to deliver the drug directly to the lungs, the site of inflammation in respiratory diseases, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated adverse effects.[2][5][6][7] Preclinical studies have shown that inhaled this compound effectively reduces lung pathology without affecting systemic JAK1 activity.[4][7]

Q3: What are the key indicators of successful lung-restricted delivery of this compound?

A3: Successful lung-restricted delivery is characterized by high drug concentrations in the lung tissue and bronchoalveolar lavage fluid (BALF), coupled with low or undetectable plasma concentrations of the compound.[8] Key pharmacodynamic markers of local target engagement include reduced levels of phosphorylated STAT6 (p-STAT6) in the lung tissue and a decrease in inflammatory cells (e.g., eosinophils and neutrophils) in the BALF.[1][2] Conversely, a lack of systemic effects on markers like spleen cellularity or natural killer cell count indicates minimal systemic exposure.[2]

Q4: How does the formulation of this compound contribute to its lung-restricted profile?

A4: The physicochemical properties of this compound are optimized for lung retention and rapid systemic clearance.[8] Additionally, formulation strategies such as dry powder inhalation (DPI) formulations containing excipients like lactose can enhance lung targeting and reduce systemic exposure compared to the micronized drug alone.[8] The particle size of the inhaled drug is a critical factor; particles in the 1-5 µm range are optimal for deposition in the small airways and alveoli.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High systemic plasma concentrations of this compound Improper inhalation technique or device: Inefficient delivery leading to significant oropharyngeal deposition and subsequent gastrointestinal absorption.[11][12]- Ensure proper training on the animal inhalation device being used. - For preclinical studies, consider nose-only exposure systems to minimize oral ingestion. - Optimize the inhalation device to generate an appropriate aerosol with the desired particle size distribution.[11]
Inappropriate particle size: Particles larger than 5 µm tend to deposit in the upper airways and are cleared by mucociliary action and swallowed, while particles smaller than 0.5 µm may be exhaled.[13][14]- Characterize the particle size distribution of your this compound formulation using techniques like laser diffraction or cascade impaction. - Adjust formulation parameters (e.g., milling, spray drying) to achieve an optimal aerodynamic diameter of 1-5 µm for deep lung delivery.[15]
High solubility of the formulation: Rapid dissolution in the lung lining fluid can lead to faster absorption into the systemic circulation.[11][16]- Consider formulation strategies to decrease the dissolution rate, such as using a less soluble salt form or creating a suspension.[11] - Encapsulation in sustained-release microparticles or liposomes can also prolong lung residence time.[13][16]
Lack of efficacy in animal models (e.g., no reduction in BALF eosinophils) Insufficient lung deposition: The delivered dose to the lungs may be too low to achieve a therapeutic effect.- Verify the emitted dose from the inhalation device. - Quantify the amount of this compound in the lungs and BALF post-inhalation to confirm target organ delivery. - Increase the administered dose or the duration of exposure.
Poor target engagement: The drug may not be reaching the target cells or inhibiting the JAK-STAT pathway effectively.- Measure p-STAT6 levels in lung tissue homogenates to confirm target inhibition.[1][2] - Ensure the animal model is appropriate and that the inflammatory pathways are indeed JAK-STAT dependent.
Variability in experimental results Inconsistent aerosol generation and delivery: Differences in nebulizer output, DPI dispersion, or animal breathing patterns can lead to variable lung deposition.[12]- Standardize the operation of the aerosol generation equipment. - Monitor and control the breathing parameters of the animals during exposure. - Use a sufficient number of animals per group to account for biological variability.
Instability of the this compound formulation: Degradation of the active pharmaceutical ingredient (API) can lead to reduced potency.- Assess the chemical and physical stability of your this compound formulation under the experimental conditions (e.g., during aerosolization). - Store the formulation under appropriate conditions (e.g., protected from light and moisture).

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol is a standard method to induce an allergic airway inflammation model where the efficacy of anti-inflammatory compounds like this compound can be tested.

  • Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2.25 mg of aluminum hydroxide in a total volume of 200 µL.

  • Challenge: From days 28 to 30, expose mice to an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment: Administer inhaled this compound (e.g., as a dry powder or nebulized solution) for a specified duration before and/or during the challenge phase. A common dose in preclinical models is around 10.7 mg/kg delivered via dry powder inhalation.[8]

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (e.g., using H&E and PAS staining).

    • Pharmacodynamic Markers: Homogenize lung tissue to measure levels of p-STAT6 and cytokines (e.g., IL-4, IL-5, IL-13) by methods such as Western blot or ELISA.

    • Pharmacokinetic Analysis: Collect plasma and lung tissue at various time points to determine the concentration of this compound, thereby assessing systemic exposure and lung retention.

Pharmacokinetic Analysis to Determine Systemic Exposure

This protocol outlines the steps to measure the concentration of this compound in plasma and lung tissue to evaluate its pharmacokinetic profile.

  • Dosing: Administer a single dose of inhaled this compound to the animals.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant. Simultaneously, harvest the lungs.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Lung Tissue: Homogenize the lung tissue in a suitable buffer.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma and lung homogenates.

    • Prepare calibration standards and quality control samples to ensure the accuracy and precision of the assay.

  • Data Analysis:

    • Plot the concentration-time profiles for both plasma and lung tissue.

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) to quantify systemic exposure and lung retention.

Visualizations

iJak-381_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-4 / IL-13 Receptor Type I/II Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylates JAK2->STAT6_inactive Phosphorylates iJak381 This compound iJak381->JAK1 Inhibits iJak381->JAK2 Inhibits pSTAT6_active p-STAT6 (dimer) STAT6_inactive->pSTAT6_active Dimerizes Gene_Expression Inflammatory Gene Expression pSTAT6_active->Gene_Expression Translocates & Promotes Transcription Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Intervention cluster_analysis Endpoint Analysis Sensitization OVA Sensitization (Days 0, 14) Challenge OVA Challenge (Days 28-30) Sensitization->Challenge Treatment Inhaled this compound Administration Challenge->Treatment BAL Bronchoalveolar Lavage (BAL) - Cell Counts Treatment->BAL Histo Lung Histology - Inflammation Treatment->Histo PD Pharmacodynamics - pSTAT6 Levels Treatment->PD PK Pharmacokinetics - Plasma/Lung Levels Treatment->PK Troubleshooting_Logic Start High Systemic Exposure Observed? Check_Particle_Size Is Particle Size 1-5 µm? Start->Check_Particle_Size Yes Systemic_Exposure_OK Systemic Exposure Minimized Start->Systemic_Exposure_OK No Check_Delivery Is Delivery Method Optimized? Check_Particle_Size->Check_Delivery Yes Optimize_Formulation Action: Optimize Formulation Check_Particle_Size->Optimize_Formulation No Check_Solubility Is Formulation Solubility Low? Check_Delivery->Check_Solubility Yes Optimize_Device Action: Optimize Delivery Device/Technique Check_Delivery->Optimize_Device No Modify_Solubility Action: Modify Formulation to Reduce Solubility Check_Solubility->Modify_Solubility No Check_Solubility->Systemic_Exposure_OK Yes Optimize_Formulation->Check_Particle_Size Optimize_Device->Check_Delivery Modify_Solubility->Check_Solubility

References

iJak-381 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of iJak-381 (also known as GDC-0214). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped as a solid powder at ambient temperature and is stable for several weeks during transit.[1] Upon receipt, it is crucial to store the compound under the appropriate conditions to ensure its long-term stability. For short-term storage (days to weeks), keep the solid powder in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), it is recommended to store the solid powder at -20°C.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Once this compound is dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For storage up to one month, it is advisable to keep the stock solution at -20°C.[2][3] For longer-term storage of up to six months, the stock solution should be stored at -80°C.[2][4] Some suppliers also recommend storing solutions under a nitrogen atmosphere to prevent oxidation.[2] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in DMSO.[4][5] For in vivo studies, various formulations have been used, including suspensions in carboxymethyl cellulose or dissolution in PEG400.[5]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with strong acids or alkalis, as well as strong oxidizing or reducing agents, as these can induce chemical degradation.

Q5: What are the initial signs of this compound degradation?

A5: Visual signs of degradation in the solid form can include a change in color from its typical white to off-white appearance or a change in its texture.[2] For solutions, precipitation or color change may indicate degradation or solubility issues. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods such as HPLC to check for the appearance of degradation peaks and a decrease in the main compound's peak area.

Stability and Storage Conditions Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on available data.

Table 1: Storage Conditions for Solid this compound

Storage DurationTemperatureAdditional Conditions
Short-term (days to weeks)0 - 4°CDry and dark place[1]
Long-term (months to years)-20°CDry and dark place[1]

Table 2: Storage Conditions for this compound Stock Solutions

Storage DurationTemperatureAdditional Conditions
Up to 1 month-20°CAliquot to avoid freeze-thaw cycles[2][3]
Up to 6 months-80°CAliquot to avoid freeze-thaw cycles; consider storing under nitrogen[2][4]

Troubleshooting Guide

This guide is intended to help users troubleshoot common problems related to the stability of this compound.

Problem 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

Troubleshooting Inconsistent Results with this compound A Inconsistent Experimental Results B Check Storage Conditions of this compound A->B C Was the compound stored correctly? (Solid at -20°C, Solution at -80°C) B->C D Prepare fresh stock solution from solid. C->D No E Perform analytical validation (e.g., HPLC) to check for degradation. C->E Yes D->E F Order new batch of this compound. E->F Degradation confirmed G Review experimental protocol for other sources of error. E->G No degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Visible changes in the physical appearance of this compound.

If you observe a change in the color or texture of the solid powder or precipitation in a solution, it is a strong indicator of potential degradation or contamination.

  • Action: Do not use the compound. Discard it according to your institution's safety guidelines and obtain a fresh batch.

Experimental Protocols

While specific forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of small molecules like this compound using a stability-indicating HPLC method is provided below.

Protocol: General Forced Degradation Study

This protocol outlines the steps to intentionally degrade a drug substance under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light) A->F G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H I Compare stressed vs. unstressed samples H->I J Identify and quantify degradation products I->J

Caption: General workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and incubate.

    • Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including an unstressed control, using a suitable HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products.

Signaling Pathway Context

This compound is an inhibitor of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating the biological effects of numerous cytokines and growth factors. Understanding this pathway provides context for the experimental application of this compound.

Simplified JAK-STAT Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates iJak381 This compound iJak381->JAK inhibits pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Gene Transcription pSTAT->Nucleus translocates to

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Technical Support Center: iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using iJak-381, a potent and selective inhibitor of the Janus kinase (JAK) family. The information provided is intended to help users identify and resolve potential issues related to experimental variability and the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of JAK family members, particularly JAK2. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] The JAK-STAT signaling pathway is crucial for cellular processes like proliferation, differentiation, and immunity, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and other cancers.[2][3][4][5]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the possible reasons?

A2: Reduced sensitivity, or acquired resistance, to JAK inhibitors like this compound can arise from several mechanisms:

  • Secondary Mutations in the JAK Kinase Domain: Mutations within the ATP-binding pocket of JAK2 can prevent this compound from binding effectively.[6][7][8]

  • Activation of Bypass Signaling Pathways: Cells can compensate for JAK inhibition by upregulating other signaling pathways, such as the PI3K/AKT or MAPK pathways, to maintain proliferation and survival.[4][9]

  • Reactivation of JAK-STAT Signaling: This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1/JAK2, JAK2/TYK2), which can reactivate downstream signaling despite the presence of the inhibitor.[9][10][11]

  • Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can make cells more resistant to the effects of JAK inhibition.[6]

Q3: How can I confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.[12]

Q4: What are some common off-target effects of JAK inhibitors that I should be aware of?

A4: While this compound is designed for high selectivity, like other kinase inhibitors, it may have some off-target activity. For example, some JAK inhibitors have shown activity against other kinases like FLT3.[13][14] It is important to consult the specific kinase profiling data for this compound. Common clinical side effects of JAK inhibitors can include cytopenias (anemia, thrombocytopenia) and an increased risk of infections.[15]

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Cell Viability Assays
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Perform a dose-response curve to determine the IC50 value and compare it to the parental cell line.[12] 2. Sequence the JAK2 kinase domain in the resistant cells to check for mutations.[7][8] 3. Perform western blot analysis to assess the phosphorylation status of STAT3/5 and downstream effectors of alternative pathways like AKT and ERK.[9]
Incorrect drug concentration 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment.
Cell culture conditions 1. Ensure consistent cell seeding density, as this can affect drug response.[16] 2. Monitor for any changes in cell morphology or growth rate.
Issue 2: Persistent STAT Phosphorylation Despite this compound Treatment
Possible Cause Troubleshooting Steps
Reactivation of JAK signaling via heterodimerization 1. Co-treat with inhibitors of other JAK family members (e.g., a JAK1 inhibitor) to see if this restores sensitivity. 2. Use immunoprecipitation followed by western blotting to detect heterodimers of JAK proteins.[9]
Activation of alternative signaling pathways leading to STAT phosphorylation 1. Investigate the activation of other tyrosine kinases that can phosphorylate STAT proteins (e.g., SRC, EGFR) using specific inhibitors and western blotting.[17]
Mutation in the JAK2 kinase domain 1. Sequence the JAK2 gene to identify potential resistance mutations.[8][18]

Data Presentation

Table 1: Examples of IC50 Values for JAK Inhibitors in Sensitive and Resistant Cell Lines

Cell LineJAK InhibitorIC50 (nM) in Sensitive CellsIC50 (nM) in Resistant CellsFold ChangeReference
Ba/F3-JAK2 V617FRuxolitinib~150>1000>6.7[19]
Ba/F3-TEL-JAK2CMP6~100>1000>10[20]
Ba/F3-PAX5-JAK2Ruxolitinib~50>500>10[18]

Note: The above values are examples from published literature for other JAK inhibitors and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[12][21]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the parental cell line in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner.

  • At each step, allow the cells to recover and resume normal proliferation before increasing the drug concentration again.

  • Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 10-fold the initial IC50).

  • Cryopreserve cells at various stages of resistance development.

  • Confirm the degree of resistance by performing a cell viability assay to determine the new IC50 value.[12]

Protocol 2: Western Blotting for Phospho-STAT Analysis

This protocol is for assessing the phosphorylation status of STAT proteins in response to this compound treatment.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed sensitive and resistant cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-STAT signal to the total-STAT signal.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation iJak381 This compound iJak381->JAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed ic50 Perform IC50 Assay start->ic50 is_resistant Significant IC50 Shift? ic50->is_resistant no_resistance Check Experimental Parameters (Drug conc., cell health, etc.) is_resistant->no_resistance No investigate Investigate Resistance Mechanism is_resistant->investigate Yes sequence Sequence JAK2 Kinase Domain investigate->sequence western Western Blot for p-STAT, p-AKT, p-ERK investigate->western mutation Mutation Found? sequence->mutation bypass Bypass Pathway Activation? western->bypass mutation_confirmed Mutation-Mediated Resistance mutation->mutation_confirmed Yes other Consider Other Mechanisms (e.g., Heterodimerization) mutation->other No bypass_confirmed Bypass Pathway-Mediated Resistance bypass->bypass_confirmed Yes bypass->other No

Caption: Workflow for troubleshooting reduced efficacy of this compound.

References

Technical Support Center: Optimizing iJak-381 Delivery to the Lungs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iJak-381, a potent and selective JAK1 inhibitor designed for targeted delivery to the lungs. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it designed for lung-specific delivery?

A1: this compound is a novel, inhalable small molecule designed for local Janus kinase 1 (JAK1) inhibition in the lungs.[1][2][3] The rationale for lung-restricted delivery is to maximize the therapeutic effect on respiratory inflammation, such as in asthma, while minimizing the systemic side effects associated with oral JAK inhibitors.[4][5][6] Systemic JAK inhibition has been linked to potential adverse effects including infections, anemia, and neutropenia.[4] this compound was specifically optimized to remain in the lungs and undergo rapid clearance from systemic circulation, thereby offering a more favorable safety profile.[4][7]

Q2: What is the primary mechanism of action for this compound in the lungs?

A2: this compound is a JAK1/2 inhibitor that primarily targets the JAK1 enzyme, which is crucial for the signaling of multiple pro-inflammatory cytokines implicated in asthma pathogenesis, including Interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP).[3][8][9] By inhibiting JAK1, this compound effectively blocks these signaling pathways, leading to the suppression of downstream inflammatory processes.[4][5] Specifically, it has been shown to suppress the activation of STAT6 by IL-13.[1][3]

Q3: What are the reported selectivity and potency of this compound?

A3: this compound is a selective inhibitor of the Janus kinase (JAK) family. It has been reported to have a six-fold increased selectivity for JAK1 over JAK2 in biochemical assays.[8][9] The IC50 values for this compound are 8.52 nM for JAK1, 53.4 nM for JAK2, 5998 nM for JAK3, and 240 nM for TYK2 at 1mM ATP.[7]

Troubleshooting Guide

Issue 1: Poor lung deposition and high systemic exposure in animal models.

  • Possible Cause 1: Suboptimal aerosol formulation.

    • Troubleshooting Tip: The formulation of this compound is critical for efficient lung delivery. A dry powder inhalation system has been shown to be effective in preclinical studies.[1] Consider optimizing the particle size and excipient composition. For instance, a formulation containing 80% this compound and 20% lactose (F20) using thin-film freezing (TFF) technology has demonstrated enhanced lung targeting and reduced systemic exposure compared to micronized this compound.[7]

  • Possible Cause 2: Inefficient delivery device or technique.

    • Troubleshooting Tip: Ensure the aerosol delivery device is appropriate for the animal model being used. For rodents, intratracheal administration can provide precise dosing to the lungs.[7][8] For larger animals like guinea pigs, which have a lung anatomy more similar to humans, a dry powder inhaler is a suitable option.[1] Calibrate the delivery device to ensure the intended dose is being administered.

Issue 2: Lack of efficacy in suppressing lung inflammation in preclinical models.

  • Possible Cause 1: Insufficient dose reaching the target site.

    • Troubleshooting Tip: Verify the lung deposited dose (LDD) of this compound. Pharmacokinetic studies are essential to determine the concentration of the compound in the lung tissue over time. If the lung concentration is too low, consider increasing the administered dose or optimizing the formulation for better lung retention as described in Issue 1.

  • Possible Cause 2: Model-specific resistance or pathway redundancy.

    • Troubleshooting Tip: this compound has shown potent effects in suppressing neutrophilic inflammation, even more so than systemic corticosteroids in some models.[1][2][4] However, the specific inflammatory profile of your animal model is important. In models driven by allergens like Aspergillus, Alternaria, and house dust mite, this compound has demonstrated strong efficacy.[1][4] If your model involves different inflammatory pathways, consider combination therapies. For instance, combining inhaled JAK1 inhibition with a corticosteroid has been suggested as a potentially effective approach.[1]

Issue 3: Observing systemic side effects despite inhaled delivery.

  • Possible Cause 1: High systemic absorption from the lungs.

    • Troubleshooting Tip: While this compound is designed for rapid systemic clearance, high doses or certain formulations might lead to increased systemic exposure.[7] Analyze plasma concentrations of this compound to quantify systemic exposure. If high, re-evaluate the formulation to enhance lung retention. As mentioned, the F20 formulation with lactose showed reduced systemic exposure.[7]

  • Possible Cause 2: Off-target effects at lower concentrations.

    • Troubleshooting Tip: Although designed for JAK1 selectivity, this compound does have activity against other JAK kinases at higher concentrations.[7] Ensure that the observed systemic effects are not due to inhibition of other JAKs. A sensitive marker for systemic JAK inhibition is the splenic natural killer cell count, which was unaffected in mice and guinea pigs treated with this compound.[4]

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM) at 1mM ATP
JAK18.52[7]
JAK253.4[7]
JAK35998[7]
TYK2240[7]

Table 2: Preclinical Formulations for Inhaled Delivery of this compound

Formulation IDCompositionDelivery MethodKey Finding
F2080% this compound, 20% LactoseIntratracheal Administration (Rats)Enhanced lung targeting and reduced systemic exposure compared to micronized form.[7]
F2180% this compound, 20% LeucineIntratracheal Administration (Rats)Tested as part of formulation optimization.[7]
F2280% this compound, 10% Lactose, 10% LeucineIntratracheal Administration (Rats)Tested as part of formulation optimization.[7]
Micronized this compoundMicronized this compound with micronized LeucineIntratracheal Administration (Rats)Used as a comparator for TFF formulations.[7]
Experimental Protocols

Protocol 1: Dry Powder Inhalation in a Murine Asthma Model

  • Animal Model: Use an ovalbumin (OVA)-induced murine model of asthma.

  • Formulation: Prepare a dry powder formulation of this compound.

  • Administration: Administer this compound via dry powder inhalation at a specified dose (e.g., 10.7 mg/kg).[7]

  • Challenge: Challenge the mice with inhaled ovalbumin.

  • Endpoint Analysis: 24 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid, lungs, and spleens.[7]

  • Assessments:

    • Measure total and differential cell counts (e.g., eosinophils) in the BAL fluid.[7]

    • Analyze the expression of IL-13-dependent genes in lung tissue.[7]

    • Measure the levels of phosphorylated STAT6 (pSTAT6) and pSTAT3 in lung tissue to assess target engagement.[7]

    • Assess airway hyperresponsiveness.[3]

Protocol 2: Thin-Film Freezing (TFF) Formulation and Intratracheal Administration in Rats

  • Formulation Preparation:

    • Prepare different TFF formulations of this compound with various excipients (e.g., F20: 80% this compound, 20% lactose).[7]

  • Animal Model: Use Sprague-Dawley rats.

  • Administration:

    • Administer a single dose of the TFF-iJak-381 powder (e.g., 0.5 mg/kg) via intratracheal administration.[7]

  • Pharmacokinetic Analysis:

    • Collect plasma and lung samples at various time points post-administration.

    • Analyze the concentration of this compound in both plasma and lung tissue to determine the pharmacokinetic profile, including lung retention and systemic clearance.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-4 / IL-13 Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerization DNA DNA pSTAT6->DNA Translocation iJak381 This compound iJak381->JAK1 Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: this compound inhibits the JAK1-STAT6 signaling pathway.

Experimental_Workflow cluster_formulation Formulation & Delivery cluster_preclinical Preclinical Model cluster_analysis Analysis Formulation This compound Formulation (e.g., Dry Powder, TFF) Delivery Inhaled Delivery (IT or DPI) Formulation->Delivery Model Animal Model of Asthma (Mouse or Guinea Pig) Delivery->Model Challenge Allergen Challenge (e.g., OVA) Model->Challenge PK Pharmacokinetics (Lung vs. Plasma) Challenge->PK PD Pharmacodynamics (pSTAT6, Cytokines) Challenge->PD Efficacy Efficacy Assessment (Inflammation, AHR) Challenge->Efficacy

Caption: Workflow for preclinical evaluation of inhaled this compound.

References

Technical Support Center: iJak-381 and pSTAT6 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Western blot experiments for phosphorylated STAT6 (pSTAT6) in the context of iJak-381 treatment. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals obtain reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect pSTAT6?

This compound is a JAK1/2 inhibitor with anti-inflammatory properties. It functions by blocking signaling pathways activated by cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13).[1] These cytokines are crucial for the activation of the JAK/STAT signaling pathway. Specifically, IL-4 and IL-13 signaling leads to the phosphorylation of STAT6 at the Tyr641 residue.[2][3] By inhibiting JAK1 and JAK2, this compound prevents this phosphorylation event, resulting in reduced levels of pSTAT6.[1][4]

Q2: Why am I not seeing a signal for pSTAT6 in my Western blot?

Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.[5][6] Several factors could contribute to a weak or absent pSTAT6 signal:

  • Low Protein Expression: The expression level of pSTAT6 may be too low in your specific cell or tissue type.[7]

  • Inefficient Phosphorylation: The stimulation conditions (e.g., cytokine concentration, time of treatment) may not be optimal to induce sufficient STAT6 phosphorylation.

  • Dephosphorylation: Endogenous phosphatases released during sample preparation can rapidly dephosphorylate pSTAT6.[5][6]

  • Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or its concentration may be too low.[8]

  • Insufficient Protein Load: The total amount of protein loaded onto the gel may be inadequate for detecting a low-abundance protein like pSTAT6.[7][9]

Q3: My Western blot for pSTAT6 shows high background. What are the common causes?

High background can obscure the specific signal and make data interpretation difficult. Common causes include:

  • Inappropriate Blocking Buffer: Using non-fat dry milk as a blocking agent can lead to high background when detecting phosphoproteins because it contains casein, which is itself a phosphoprotein.[6]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.[10]

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to background noise.[7][11]

  • Membrane Handling: Improper handling of the membrane, such as allowing it to dry out, can cause high background.[11]

Q4: I am observing non-specific bands in my pSTAT6 Western blot. What could be the reason?

The presence of unexpected bands can be due to several factors:

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.

  • Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights.[11]

  • Sample Overload: Loading too much protein can lead to aggregation and non-specific antibody binding.[10]

  • Post-Translational Modifications: Other post-translational modifications on STAT6 could alter its migration on the gel.[11]

This compound and the JAK/STAT Signaling Pathway

The following diagram illustrates the IL-4/IL-13 signaling pathway leading to the phosphorylation of STAT6 and the inhibitory effect of this compound.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 Receptor IL-4/IL-13 Receptor JAK1_2 JAK1/JAK2 IL-4/IL-13 Receptor->JAK1_2 Activates STAT6 STAT6 JAK1_2->STAT6 Phosphorylates pSTAT6 pSTAT6 Gene_Expression Gene Expression pSTAT6->Gene_Expression Translocates and Activates iJak381 This compound iJak381->JAK1_2 Inhibits IL-4/IL-13 IL-4/IL-13 IL-4/IL-13->IL-4/IL-13 Receptor Binds

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide for pSTAT6 Western Blot

This guide provides a systematic approach to troubleshooting common issues encountered during pSTAT6 Western blot experiments.

Problem 1: No or Weak pSTAT6 Signal
Possible Cause Recommendation Citation
Insufficient Protein Load Increase the amount of total protein loaded per lane. For phosphoproteins, 50-100 µg may be necessary.[7]
Ineffective Cell Stimulation Optimize the concentration and duration of cytokine (e.g., IL-4) treatment to maximize STAT6 phosphorylation. Include a known positive control.[7]
Dephosphorylation of pSTAT6 Add phosphatase inhibitors to the lysis buffer and always keep samples on ice or at 4°C.[5]
Low Primary Antibody Concentration Increase the concentration of the anti-pSTAT6 antibody or extend the incubation time (e.g., overnight at 4°C).[8][10]
Inactive Secondary Antibody or Substrate Use a fresh dilution of the secondary antibody and ensure the ECL substrate is not expired.[11]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[11]
Problem 2: High Background
Possible Cause Recommendation Citation
Inappropriate Blocking Buffer Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk.[6]
High Antibody Concentration Reduce the concentration of the primary and/or secondary antibodies.[10]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a detergent like Tween-20.[7][11]
Membrane Dried Out Ensure the membrane remains submerged in buffer during all incubation and washing steps.[11]
Contaminated Buffers Prepare fresh buffers and filter them if necessary.[10]
Problem 3: Non-Specific Bands
Possible Cause Recommendation Citation
Protein Degradation Add a protease inhibitor cocktail to your lysis buffer and handle samples quickly and on ice.[8][11]
Antibody Specificity Check the antibody datasheet for known cross-reactivities. Run a negative control (e.g., lysate from unstimulated cells).[9]
Excessive Protein Loading Reduce the amount of protein loaded per lane.[7][10]
Suboptimal Antibody Dilution Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with minimal non-specific bands.[10]

Western Blot Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting your pSTAT6 Western blot experiment.

WB_Troubleshooting start Start: pSTAT6 WB Experiment check_signal Is pSTAT6 signal present and specific? start->check_signal end_success Experiment Successful check_signal->end_success Yes no_signal No/Weak Signal check_signal->no_signal No high_background High Background check_signal->high_background High Background nonspecific_bands Non-specific Bands check_signal->nonspecific_bands Non-specific Bands check_ponceau Check Ponceau S stain for transfer no_signal->check_ponceau change_blocking Switch to BSA for blocking high_background->change_blocking check_protease_inhibitors Ensure protease/phosphatase inhibitors were used nonspecific_bands->check_protease_inhibitors check_positive_control Run positive control (e.g., IL-4 stimulated cells) check_ponceau->check_positive_control Transfer OK optimize_ab Optimize antibody concentration/incubation check_ponceau->optimize_ab Poor Transfer increase_protein Increase protein load check_positive_control->increase_protein Control Negative check_positive_control->optimize_ab Control Positive increase_protein->optimize_ab check_reagents Check secondary Ab and ECL substrate optimize_ab->check_reagents reduce_ab Reduce antibody concentrations change_blocking->reduce_ab increase_washes Increase wash duration/number reduce_ab->increase_washes reduce_protein Reduce protein load check_protease_inhibitors->reduce_protein Yes titrate_primary_ab Titrate primary antibody check_protease_inhibitors->titrate_primary_ab No reduce_protein->titrate_primary_ab

Caption: A logical workflow for troubleshooting common Western blot issues.

Experimental Protocol: Western Blot for pSTAT6

This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.

1. Sample Preparation a. Culture cells to the desired confluency and treat with this compound for the appropriate time. b. Stimulate cells with a cytokine such as IL-4 (e.g., 10-100 ng/mL for 15-30 minutes) to induce STAT6 phosphorylation.[2][12] c. Wash cells with ice-cold PBS. d. Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. e. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-100 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. c. Run the gel at an appropriate voltage until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

3. Immunoblotting a. Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against pSTAT6 (Tyr641) diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point is often provided on the antibody datasheet. Incubate overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[7] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a strong signal without saturating the bands.

5. Stripping and Re-probing for Total STAT6 (Optional but Recommended) a. To normalize the pSTAT6 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total STAT6. b. Incubate the membrane in a stripping buffer (commercial or self-made) for the recommended time. c. Wash the membrane thoroughly with TBST. d. Block the membrane again and proceed with the immunoblotting protocol starting from the primary antibody incubation step, this time using an antibody against total STAT6. The ratio of pSTAT6 to total STAT6 provides a more accurate measure of the change in phosphorylation.[6][9]

References

Technical Support Center: iJak-381 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with iJak-381, a potent JAK1/2 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). It functions by blocking the signaling pathways of several interleukins, including IL-4, IL-6, and IL-13.[1][2] This inhibition prevents the phosphorylation of downstream targets like STAT6, which is crucial for the inflammatory response.[1][2]

Q2: What are the recommended storage conditions and solubility for this compound?

A2: this compound should be stored as a solid powder. For short-term storage (days to weeks), it can be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound is soluble in DMSO.

Q3: What are the reported IC50 values for this compound against JAK kinases?

A3: In biochemical assays conducted at 1mM ATP, this compound has demonstrated the following IC50 values:

KinaseIC50 (nM)
JAK18.52
JAK253.4
JAK35998
TYK2240

Data sourced from GlpBio.[3]

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has been effective in rodent models of asthma, where it suppressed ovalbumin-induced lung inflammation and reduced airway hyperresponsiveness.[4][5] It has been shown to reduce the influx of inflammatory cells into the lungs of mice.[1][2]

Troubleshooting Inconsistent Results

Problem 1: Little to no inhibition of STAT phosphorylation observed in Western blot.

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and under your experimental conditions.
Incorrect Timing of Treatment Optimize the pre-incubation time with this compound before cytokine stimulation. A common starting point is 1-2 hours.
Loss of Phosphorylated Protein Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation state of STAT proteins. Work quickly and on ice during sample preparation.
Inactive Cytokine Verify the activity of your cytokine stock. Use a fresh aliquot or a different batch if necessary.
Low Protein Loading Ensure you are loading a sufficient amount of total protein (e.g., 20-30 µg) for detectable p-STAT signals.

Problem 2: High variability between replicate wells in cell viability assays.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Dilution Prepare a master mix of your this compound dilutions to add to the wells to minimize pipetting errors.
Precipitation of this compound Visually inspect the media for any signs of drug precipitation after addition. If precipitation occurs, try a lower concentration or a different solvent, though DMSO is standard.

Problem 3: Inconsistent gene expression results in qPCR.

Potential Cause Troubleshooting Step
Variable RNA Quality Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis.
Suboptimal Primer Efficiency Validate your qPCR primers to ensure they have an efficiency between 90-110%.
Incorrect Housekeeping Gene Ensure your chosen housekeeping gene is not affected by your experimental conditions. It may be necessary to test multiple housekeeping genes.
Timing of Gene Expression Perform a time-course experiment to determine the peak expression of your target genes following cytokine stimulation.

Experimental Protocols

Western Blot for Phosphorylated STAT6 (p-STAT6)
  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. The following day, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-4 or IL-13 (e.g., 20 ng/mL), for 15-30 minutes to induce STAT6 phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT6 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Use an ECL substrate to detect the chemiluminescent signal.

  • Normalization: Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Quantitative PCR (qPCR) for Downstream Target Genes
  • Cell Treatment and RNA Extraction: Treat cells with this compound and stimulate with the appropriate cytokine as described for the Western blot protocol. After the desired incubation time (e.g., 4, 8, or 24 hours), lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, your synthesized cDNA, and primers for your target gene(s) (e.g., SOCS1, CISH) and a validated housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the results using the delta-delta Ct method to determine the relative fold change in gene expression.

Visualizations

G This compound Signaling Pathway Inhibition Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK2->STAT6 Phosphorylation iJak381 This compound iJak381->JAK1 Inhibition iJak381->JAK2 Inhibition pSTAT6 p-STAT6 STAT6->pSTAT6 Dimerization Dimerization pSTAT6->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription G Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results CheckReagents Verify Reagent Quality (this compound, Cytokines, Antibodies) Start->CheckReagents ReviewProtocol Review Experimental Protocol (Concentrations, Timings) Start->ReviewProtocol OptimizeAssay Optimize Assay Parameters (Cell Density, Incubation Times) Start->OptimizeAssay CheckEquipment Check Equipment Calibration (Pipettes, Plate Reader) Start->CheckEquipment PositiveControl Run Positive/Negative Controls CheckReagents->PositiveControl ReviewProtocol->PositiveControl OptimizeAssay->PositiveControl CheckEquipment->PositiveControl AnalyzeData Re-analyze Data PositiveControl->AnalyzeData Consult Consult Technical Support AnalyzeData->Consult G General Experimental Workflow for this compound Step1 1. Cell Culture (Seed and grow cells to optimal confluency) Step2 2. This compound Pre-treatment (Incubate with desired concentrations) Step1->Step2 Step3 3. Cytokine Stimulation (Induce JAK-STAT signaling) Step2->Step3 Step4 4. Sample Collection (Cell lysates, RNA, or viability assay) Step3->Step4 Step5_WB 5a. Western Blot (Analyze p-STAT levels) Step4->Step5_WB Step5_qPCR 5b. qPCR (Analyze target gene expression) Step4->Step5_qPCR Step5_Via 5c. Viability Assay (Assess cytotoxicity) Step4->Step5_Via Step6 6. Data Analysis Step5_WB->Step6 Step5_qPCR->Step6 Step5_Via->Step6

References

Technical Support Center: Enhancing the Bioavailability of Inhaled iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical development of inhaled iJak-381.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments with inhaled this compound.

Issue/Question Potential Cause Recommended Solution
Low this compound concentration in lung tissue post-inhalation. 1. Suboptimal Aerosol Performance: The particle size of the formulation may be too large, leading to deposition in the upper airways instead of the deep lung. 2. Inefficient Inhalation System: The delivery device may not be generating a sufficient respirable fraction. 3. Poor Formulation Stability: The drug may be degrading during aerosolization.1. Optimize Particle Size: Aim for a Mass Median Aerodynamic Diameter (MMAD) between 1-5 µm. Consider micronization or spray drying. The thin film freezing (TFF) technique has been shown to produce nanoaggregate powders with improved lung deposition.[1] 2. Device Calibration and Selection: Ensure your dry powder inhaler (DPI) or nebulizer is properly calibrated and suitable for the animal model.[1][2] 3. Formulation Excipients: Incorporate suitable excipients like lactose or leucine to improve powder dispersibility and aerosol performance. A formulation of 80% this compound and 20% lactose has demonstrated enhanced lung targeting.[1]
High systemic exposure (plasma concentration) of this compound. 1. High Lung Permeability: The formulation may be rapidly absorbed from the lungs into the systemic circulation. 2. Oral Ingestion: A significant portion of the inhaled dose may be swallowed, leading to gastrointestinal absorption.1. Formulation Modification: Utilize technologies like TFF to create nanoaggregates, which can enhance lung retention and reduce systemic exposure compared to micronized forms.[1] 2. Refine Inhalation Technique: For animal studies, ensure proper use of nose-only or intratracheal administration to minimize oral deposition.[1]
Inconsistent anti-inflammatory effects in animal models. 1. Variable Lung Deposition: Inconsistent aerosol delivery leads to variable dosing in the lungs. 2. Model-Specific Differences: The chosen asthma model (e.g., OVA-induced vs. human allergen-driven) may respond differently.[3][4] 3. Timing of Administration: The therapeutic window for this compound administration relative to allergen challenge may not be optimal.1. Standardize Administration Protocol: Ensure consistent operation of the inhalation device and handling of the animals. 2. Model Selection: Choose an animal model that is most relevant to the clinical indication. This compound has shown potent effects in neutrophil-driven asthma models.[3][4] 3. Dose-Response and Time-Course Studies: Conduct thorough studies to determine the optimal dose and timing of this compound administration. Pre-treatment one hour before allergen challenge has been shown to be effective.[1][2]
Difficulty in achieving a stable and uniform dry powder formulation. 1. Particle Agglomeration: Micronized this compound particles may have high surface energy, leading to clumping. 2. Hygroscopicity: The formulation may be absorbing moisture from the environment.1. Inclusion of Excipients: Blend this compound with carrier particles like lactose or force-control agents like leucine to improve flowability and reduce agglomeration.[1] 2. Controlled Environment: Prepare and store the formulation in a low-humidity environment.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) and to a lesser extent, JAK2.[5][6] By inhibiting JAK1, it blocks the signaling of multiple pro-inflammatory cytokines implicated in asthma, including Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13).[4][5] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT6, which are crucial for the inflammatory response in the airways.[1][5][7]

2. Why is inhaled delivery preferred for this compound?

Inhaled delivery is designed to deliver this compound directly to the lungs, the site of inflammation in asthma.[4][8] This approach aims to achieve high local concentrations for maximum therapeutic effect while minimizing systemic absorption.[3][9] Oral JAK inhibitors have been associated with systemic side effects, and by restricting this compound to the lungs, the risk of these adverse effects can be significantly reduced.[3][8][10]

3. What are the key pharmacokinetic parameters to consider for inhaled this compound?

The primary goal is to achieve high lung retention and low systemic bioavailability.[7][10] Key parameters to measure include:

  • Lung Concentration: Should be significantly higher than plasma concentrations. In mice, lung concentrations have been observed to be approximately 950 times higher than in plasma post-inhalation.[9]

  • Plasma Concentration (Cmax and AUC): Should be as low as possible to indicate minimal systemic absorption.

  • Lung Half-Life: A longer lung half-life is desirable for sustained therapeutic effect.

4. Which excipients are suitable for this compound dry powder formulations?

Lactose and leucine are commonly used excipients in dry powder inhaler (DPI) formulations.[1]

  • Lactose: Often used as a carrier to improve the flowability and dispersibility of the active pharmaceutical ingredient. A formulation containing 80% this compound and 20% lactose has shown good performance.[1]

  • Leucine: Can be used to create more complex particles, such as those produced by thin film freezing, which can improve aerosol performance and lung retention.[1]

5. How can I assess the efficacy of my inhaled this compound formulation in preclinical models?

Efficacy can be evaluated in rodent models of asthma, such as those induced by ovalbumin (OVA) or human allergens.[4][7] Key endpoints to measure include:

  • Reduction in Airway Inflammation: Quantify inflammatory cells (e.g., eosinophils, neutrophils) in bronchoalveolar lavage (BAL) fluid.[1]

  • Inhibition of Airway Hyperresponsiveness: Measure the response to bronchoconstrictors like methacholine.[4]

  • Target Engagement: Assess the levels of phosphorylated STAT proteins (pSTAT3, pSTAT6) in lung tissue to confirm JAK1 inhibition.[1]

Visualized Signaling Pathways and Workflows

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-4 / IL-13 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2_TYK2 JAK2/TYK2 STAT6 STAT6 JAK1->STAT6 3. Phosphorylation iJak381 This compound iJak381->JAK1 STAT6_dimer STAT6 Dimer Transcription Gene Transcription (Inflammation) STAT6_dimer->Transcription 5. Nuclear Translocation pSTAT6 p-STAT6 pSTAT6->STAT6_dimer 4. Dimerization

Caption: The this compound inhibitory pathway in JAK-STAT signaling.

Experimental_Workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Efficacy & PK/PD Analysis F1 This compound Formulation (e.g., TFF with Lactose) F2 Aerosol Performance Testing (e.g., NGI, MMAD, FPF) F1->F2 I2 Inhaled Administration (DPI, Intratracheal) F2->I2 I1 Asthma Model Induction (e.g., OVA Sensitization) I1->I2 I3 Allergen Challenge I2->I3 A1 Assess Airway Inflammation (BAL Fluid Cell Count) I3->A1 A2 Measure Airway Hyperresponsiveness I3->A2 A3 Pharmacokinetics (Lung vs. Plasma Conc.) I3->A3 A4 Target Engagement (pSTAT6 in Lung Tissue) I3->A4

Caption: Experimental workflow for evaluating inhaled this compound.

Troubleshooting_Tree Start Low Efficacy Observed Q1 High Systemic Exposure? Start->Q1 Q2 Poor Aerosol Performance? Q1->Q2 No S1 Reformulate for Lung Retention (e.g., TFF, Excipients) Q1->S1 Yes Q3 Target Engagement Confirmed? Q2->Q3 No S2 Optimize Particle Size (MMAD) & Delivery Device Q2->S2 Yes S3 Check Dose & Timing vs. Allergen Challenge Q3->S3 No End Re-evaluate Efficacy Q3->End Yes S1->End S2->End S3->End

Caption: Troubleshooting decision tree for low this compound efficacy.

Experimental Protocols

Preparation and Characterization of this compound Dry Powder by Thin Film Freezing (TFF)
  • Objective: To prepare a dry powder formulation of this compound with optimal aerodynamic properties for deep lung delivery.

  • Methodology:

    • Solution Preparation: Co-dissolve this compound and an excipient (e.g., 20% lactose by weight) in a suitable solvent system (e.g., a mixture of tertiary butyl alcohol and water).

    • Freezing: Dispense the solution onto a cryogenically cooled surface (e.g., a stainless steel drum). The rapid freezing creates a thin, frozen film.

    • Lyophilization: Transfer the frozen film to a lyophilizer to sublime the solvent, resulting in a dry, porous powder matrix.

    • Harvesting: Carefully collect the TFF powder.

    • Aerosol Performance Characterization:

      • Use a Next Generation Impactor (NGI) coupled with a dry powder inhaler device to determine the aerodynamic particle size distribution.

      • Calculate the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF), defined as the percentage of the dose with an aerodynamic diameter < 5 µm.

In Vivo Administration via Dry Powder Inhalation in a Rodent Asthma Model
  • Objective: To deliver a consistent dose of this compound to the lungs of sensitized animals.

  • Methodology:

    • Animal Model: Use a validated asthma model, such as ovalbumin (OVA)-sensitized mice or guinea pigs.[1][4]

    • Dosing: Load the this compound dry powder formulation into a low-dose dry powder inhaler system designed for rodents.

    • Administration: One hour prior to allergen challenge, place the animal in a restraining device connected to the inhalation apparatus.[2] Administer the powder via nose-only inhalation or direct intratracheal insufflation.[1]

    • Allergen Challenge: Expose the animals to an aerosolized solution of the allergen (e.g., OVA).

    • Endpoint Analysis: 24-48 hours post-challenge, perform analyses such as BAL fluid collection, lung tissue harvesting for histology and pSTAT analysis, and blood collection for pharmacokinetic assessment.[1][2]

Assessment of Lung vs. Systemic this compound Concentration
  • Objective: To determine the pharmacokinetic profile and confirm the lung-restricted nature of this compound.

  • Methodology:

    • Sample Collection: At predetermined time points following inhalation, collect blood samples (for plasma) and harvest lung tissue from cohorts of animals.

    • Sample Preparation:

      • Plasma: Process blood to obtain plasma.

      • Lung Tissue: Homogenize the lung tissue in a suitable buffer.

    • Bioanalysis:

      • Develop and validate a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma and lung homogenate.

      • The method should be sensitive enough to detect the low concentrations expected in plasma.

    • Data Analysis: Plot the concentration-time profiles for both lung and plasma. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) to assess the extent of systemic exposure relative to lung deposition and retention.

References

iJak-381 Technical Support Center: Investigating Potential Myelosuppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential for myelosuppression when working with iJak-381, a Janus kinase (JAK) inhibitor. The following resources are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Janus kinases, with greater selectivity for JAK1 over JAK2.[1][2][3] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[1][2] this compound has been primarily investigated as an inhaled therapeutic for asthma, designed for lung-restricted activity to minimize systemic exposure and side effects.[4]

Q2: Why is there a concern about myelosuppression with JAK inhibitors?

A2: The JAK-STAT pathway, particularly through JAK2, plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs).[5][6][7][8] Inhibition of JAK2 can disrupt normal hematopoiesis, the process of blood cell formation, leading to a decrease in the production of red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[9] This suppression of bone marrow activity is known as myelosuppression.

Q3: What is the likelihood of this compound causing myelosuppression?

A3: this compound is designed for local, inhaled administration to target lung inflammation, which is intended to limit systemic circulation and thereby reduce the risk of systemic side effects like myelosuppression.[4] Furthermore, this compound exhibits a degree of selectivity for JAK1 over JAK2.[1][3] Since JAK2 is the primary JAK family member involved in hematopoiesis, the selectivity for JAK1 may further reduce the risk of myelosuppression compared to pan-JAK inhibitors or those with higher potency against JAK2.[3] However, off-target effects or unexpected systemic exposure could still potentially impact hematopoiesis.

Q4: What are the key in vitro assays to assess the myelosuppressive potential of this compound?

A4: The two primary in vitro assays for evaluating drug-induced myelosuppression are the Colony-Forming Unit (CFU) assay and flow cytometry-based enumeration of hematopoietic progenitor cells (e.g., CD34+ cells).[10][11] The CFU assay assesses the ability of hematopoietic progenitors to proliferate and differentiate into colonies of specific blood cell lineages.[12][13] Flow cytometry provides a quantitative measure of specific progenitor cell populations.[14][15][16][17][18]

Troubleshooting Guides

Colony-Forming Unit (CFU) Assay

Issue 1: High variability in colony counts between replicate plates.

  • Possible Cause:

    • Inconsistent cell plating density.

    • Uneven mixing of cells and methylcellulose medium.

    • Presence of air bubbles in the culture dish.

    • Improper incubation conditions (temperature, humidity, CO2).

  • Troubleshooting Steps:

    • Ensure accurate cell counting and dilution to achieve the target plating density.

    • Thoroughly but gently mix the cell suspension with the viscous methylcellulose medium to ensure a homogenous mixture. A vortex mixer can be used, followed by a brief period to allow bubbles to dissipate.[19]

    • When dispensing the medium into the culture dish, do so carefully to avoid introducing air bubbles.

    • Verify that the incubator is properly calibrated for temperature (37°C), CO2 (5%), and humidity. Use a water pan inside the incubator to maintain humidity.[19]

Issue 2: No or very few colonies observed in both control and treated groups.

  • Possible Cause:

    • Poor viability of the initial hematopoietic progenitor cell population.

    • Suboptimal cytokine cocktail in the methylcellulose medium.

    • Incorrect incubation time.

    • Contamination of the cell culture.

  • Troubleshooting Steps:

    • Assess the viability of the hematopoietic progenitor cells (e.g., using trypan blue exclusion) before starting the assay.

    • Ensure the use of a validated and appropriate cytokine cocktail in the methylcellulose medium to support the growth and differentiation of the desired hematopoietic lineages.

    • Follow the recommended incubation period for the specific cell type and lineage being assayed (typically 12-14 days for human cells).

    • Practice sterile cell culture techniques to prevent bacterial or fungal contamination.

Issue 3: Difficulty in identifying and counting colonies.

  • Possible Cause:

    • Over- or under-plating of cells, leading to merged or sparse colonies.

    • Inadequate microscope optics or lighting.

    • Inexperience in morphological identification of different colony types.

  • Troubleshooting Steps:

    • Optimize the cell plating density through preliminary experiments to obtain discrete, countable colonies.

    • Use an inverted microscope with appropriate magnification and illumination to visualize the colonies.

    • Refer to morphological atlases or training materials for hematopoietic colony identification.

Flow Cytometry for Hematopoietic Progenitor Cell Enumeration

Issue 1: Poor resolution between CD34+ cells and background.

  • Possible Cause:

    • Inadequate antibody titration leading to suboptimal staining.

    • High background fluorescence from dead cells or debris.

    • Incorrect instrument settings (e.g., compensation, voltage).

  • Troubleshooting Steps:

    • Titrate fluorescently labeled antibodies (e.g., anti-CD34, anti-CD45) to determine the optimal concentration for staining.

    • Include a viability dye (e.g., 7-AAD, Propidium Iodide) in the staining panel to exclude dead cells from the analysis.[14]

    • Properly set up the flow cytometer, including compensation controls, to correct for spectral overlap between fluorochromes.

Issue 2: Low number of CD34+ events acquired.

  • Possible Cause:

    • Low frequency of CD34+ cells in the starting sample.

    • Loss of cells during sample preparation and staining.

    • Incorrect gating strategy.

  • Troubleshooting Steps:

    • Increase the number of total events acquired to ensure statistically significant enumeration of the rare CD34+ population.

    • Handle cells gently during washing and centrifugation steps to minimize cell loss.

    • Utilize a standardized gating strategy, such as the ISHAGE (International Society of Hematotherapy and Graft Engineering) protocol, which uses CD45 and side scatter to first identify the hematopoietic progenitor population.[18]

Data Presentation

Table 1: this compound Kinase Selectivity Profile

KinaseIC50 (nM) at 1mM ATP
JAK18.52
JAK253.4
JAK35998
TYK2240

(Data sourced from publicly available information)[20]

Table 2: Interpreting Colony-Forming Unit (CFU) Assay Results for Myelosuppression

ObservationInterpretationNext Steps
Dose-dependent decrease in total colony numbersPotential general myelosuppressive effect.Determine IC50 values. Assess lineage-specific effects.
Selective decrease in CFU-GM (granulocyte, macrophage) coloniesPotential for neutropenia.Correlate with in vivo neutrophil counts.
Selective decrease in BFU-E (burst-forming unit-erythroid) coloniesPotential for anemia.Correlate with in vivo red blood cell counts and hemoglobin levels.
No significant change in colony numbers at relevant concentrationsLow in vitro myelosuppressive potential.Proceed with in vivo toxicology studies, monitoring hematological parameters.

Experimental Protocols

Key Experiment: In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression

Objective: To determine the direct effect of this compound on the proliferation and differentiation of human hematopoietic progenitor cells.

Methodology:

  • Cell Source: Obtain human bone marrow mononuclear cells (BMMCs) or CD34+ enriched cells from a reputable supplier.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations for testing.

  • Cell Plating:

    • Thaw and wash the hematopoietic progenitor cells.

    • Perform a viable cell count.

    • Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM).

    • Add the appropriate volume of cell suspension and the diluted this compound (or vehicle control) to a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO, TPO) that supports the growth of multiple hematopoietic lineages.[19]

    • Vortex the mixture gently and allow bubbles to dissipate.[19]

  • Culture:

    • Using a syringe with a blunt-end needle, dispense the cell-methylcellulose mixture into 35 mm culture dishes.[19]

    • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 12-14 days.[19]

  • Colony Counting and Identification:

    • Using an inverted microscope, count the number of colonies in each dish.

    • Identify and classify colonies based on their morphology into different lineages:

      • CFU-GM (Granulocyte-Macrophage)

      • BFU-E (Burst-Forming Unit-Erythroid)

      • CFU-GEMM (Granulocyte, Erythroid, Macrophage, Megakaryocyte)

  • Data Analysis:

    • Calculate the mean colony count for each concentration of this compound.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of colony formation against the concentration of this compound to determine the IC50 value (the concentration that inhibits colony formation by 50%).

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 Binding JAK1 JAK1 Receptor:r2->JAK1 JAK2 JAK2 Receptor:r1->JAK2 Association STAT STAT (inactive) Receptor:r2->STAT Recruitment JAK1->JAK2 Trans-phosphorylation JAK2->Receptor:r2 Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Target Gene STAT_dimer->DNA Translocation iJak381 This compound iJak381->JAK1 Inhibition iJak381->JAK2 Inhibition (less potent) Transcription Gene Transcription DNA->Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Myelosuppression_Troubleshooting cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment start Unexpected Myelosuppression Observed in Experiment invitro_check In Vitro Assay? start->invitro_check invivo_check In Vivo Study? start->invivo_check cfu_assay CFU Assay invitro_check->cfu_assay Yes flow_assay Flow Cytometry invitro_check->flow_assay Yes check_viability Check Cell Viability cfu_assay->check_viability flow_assay->check_viability check_reagents Verify Reagent/Compound Concentration & Quality check_viability->check_reagents check_protocol Review Assay Protocol (plating, incubation) check_reagents->check_protocol end Identify Root Cause check_protocol->end check_dose Review Dosing & Administration Route invivo_check->check_dose Yes measure_pk Measure Systemic Exposure (PK) check_dose->measure_pk perform_invitro Perform In Vitro Assays to Confirm Direct Effect measure_pk->perform_invitro perform_invitro->end

Caption: Troubleshooting workflow for unexpected myelosuppression with this compound.

References

Technical Support Center: iJak-381 Animal Model Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iJak-381 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as GDC-0214, is an inhaled small molecule inhibitor of Janus kinases (JAKs), with higher selectivity for JAK1 over JAK2.[1][2] It is designed for lung-restricted delivery to minimize systemic exposure and associated side effects.[3] The primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[4][5][6] By inhibiting JAK1 and JAK2, this compound can block the downstream effects of various pro-inflammatory cytokines implicated in respiratory diseases like asthma.

Q2: What are the expected therapeutic effects of this compound in animal models of asthma?

A2: In preclinical rodent models of asthma, such as the ovalbumin (OVA)-induced asthma model, inhaled this compound has been shown to effectively reduce lung inflammation, including eosinophil and neutrophil infiltration.[3][7] It also helps in improving airway hyperresponsiveness.[3] A key feature of this compound is its ability to exert these therapeutic effects locally in the lungs without significant systemic JAK inhibition.[3]

Q3: What is the known toxicity profile of this compound from preclinical and clinical studies?

A3: Preclinical studies with this compound have focused on its lung-restricted activity, demonstrating a lack of systemic side effects at therapeutic doses.[3] Phase I clinical trials in healthy volunteers with the synonym GDC-0214, administered via a dry powder inhaler, reported that adverse events were generally mild to moderate, and there was no clear evidence of systemic toxicity related to JAK1 inhibition.[8][9] Systemic exposure was low, with plasma concentrations well below the levels expected to cause systemic effects.[9][10]

Q4: What are the potential class-effect toxicities of JAK inhibitors that I should be aware of?

A4: While this compound is designed for minimal systemic exposure, it is important to be aware of the potential toxicities associated with systemic JAK inhibition, which could occur with improper administration or unexpectedly high doses. These class-effects can include:

  • Hematologic Effects: Inhibition of JAK2 can interfere with signaling pathways of hematopoietic growth factors, potentially leading to anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[11]

  • Immunosuppression and Infections: By modulating cytokine signaling, JAK inhibitors can suppress the immune system, leading to an increased risk of infections.[12][13]

  • Gastrointestinal Issues: Diarrhea, nausea, and other gastrointestinal disturbances have been reported with some JAK inhibitors.[12]

  • Other Potential Adverse Events: Malignancies, thromboembolism, and interstitial lung disease have also been reported as potential risks with systemic JAK inhibitors.[12]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected systemic toxicity (e.g., changes in blood counts, weight loss) Improper administration technique leading to oral ingestion and systemic absorption.Ensure proper technique for nose-only inhalation or intratracheal instillation to minimize oral deposition. For whole-body exposure, be aware that animals may ingest the compound by grooming.[14]
Dose miscalculation resulting in an overdose.Double-check all dose calculations and the concentration of the formulation.
Formulation issues leading to higher than expected systemic absorption.Characterize the particle size and distribution of the inhaled formulation to ensure it is appropriate for lung deposition.
High variability in inflammatory response between animals Inconsistent delivery of the inhaled compound.Standardize the administration procedure, including the duration of exposure and the flow rate of the aerosol. Ensure animals are properly restrained for consistent delivery.
Differences in animal sensitization in the asthma model.Ensure a consistent sensitization protocol (e.g., dosage and timing of ovalbumin and adjuvant).
Animal-to-animal variation in respiratory parameters.Monitor and record respiratory rates and patterns during exposure to ensure consistency.[15]
Local irritation in the respiratory tract (e.g., sneezing, nasal discharge) High concentration of the drug or excipients in the formulation.Consider reducing the concentration of the formulation or evaluating the irritant potential of the vehicle and excipients alone.
Physical properties of the inhaled particles.Assess the morphology and size of the aerosol particles. Very large or irregularly shaped particles can cause mechanical irritation.
No observable therapeutic effect Insufficient dose delivered to the lungs.Verify the efficiency of the aerosol generation and delivery system. Consider increasing the dose or the duration of exposure.
Timing of administration is not optimal relative to the inflammatory challenge.Adjust the timing of this compound administration in relation to the ovalbumin challenge to ensure the drug is present at the site of inflammation when needed.
The animal model is not responsive to JAK1/2 inhibition.Confirm that the key inflammatory pathways in your specific animal model are indeed mediated by JAK1/2 signaling.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50
JAK1Data not publicly available
JAK2Data not publicly available
Note: this compound is reported to have higher selectivity for JAK1 over JAK2.[1][2]

Table 2: Potential Class-Effect Toxicities of Systemic JAK Inhibitors in Animal Models

System/OrganPotential Adverse FindingAnimal Species Commonly Reported
Hematopoietic Anemia, Thrombocytopenia, Neutropenia, LymphopeniaDogs, Rats, Monkeys[11][13]
Immune Immunosuppression, Increased susceptibility to infectionsDogs, Rats, Monkeys[13]
Lymphoid Tissues Decreased cellularity of spleen and thymusRats, Monkeys[13]
Gastrointestinal Diarrhea, VomitingDogs, Rats
Hepatic Elevated liver enzymesRats
Renal Changes in kidney function parametersRats

Experimental Protocols

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol is a standard method for inducing an allergic airway inflammation model in mice, which is relevant for testing the efficacy of this compound.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) as an adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • Nebulizer and exposure chamber

  • This compound formulation for inhalation

  • Equipment for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • A control group should receive an i.p. injection of PBS with alum only.

  • Aerosol Challenge:

    • From Day 21 to Day 27, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.

    • The control group should be challenged with a PBS aerosol.

  • This compound Administration:

    • Administer the this compound formulation via the desired inhalation method (e.g., nose-only exposure, intratracheal instillation) at a predetermined time before each OVA challenge (e.g., 1 hour prior).

    • A vehicle control group should receive the formulation vehicle without this compound.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS into the lungs.

      • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

      • Analyze the BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

    • Histopathology:

      • Perfuse and fix the lungs in 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Systemic Readouts:

      • Collect blood for complete blood counts (CBC) and to measure serum OVA-specific IgE levels.

      • Collect spleen and lymph nodes to assess for any systemic immunological effects.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK (JAK1/JAK2) STAT STAT Receptor:f2->STAT 4. STAT Recruitment pJAK p-JAK JAK->pJAK 2. JAK Activation   (Phosphorylation) pJAK->Receptor:f2 pJAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 8. Gene Transcription iJak381 This compound iJak381->pJAK Inhibition

Caption: A diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Toxicity Assessment cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_monitoring In-life Monitoring cluster_endpoints Terminal Endpoints Animal_Selection Select Animal Model (e.g., BALB/c mice) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Dose_Selection Select Dose Levels (e.g., Low, Mid, High) Acclimatization->Dose_Selection Formulation Prepare this compound Inhalation Formulation Dose_Selection->Formulation Administration Administer via Inhalation (e.g., Nose-only) Formulation->Administration Clinical_Signs Daily Clinical Observations (Activity, Respiration) Administration->Clinical_Signs Body_Weight Regular Body Weight Measurements Administration->Body_Weight Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Clinical_Signs->Blood_Collection Body_Weight->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Tissue Collection for Histopathology Necropsy->Histopathology

Caption: A typical experimental workflow for assessing the toxicity of inhaled this compound in a rodent model.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Toxicity Start Unexpected Toxicity Observed (e.g., weight loss, abnormal CBC) Check_Dose Verify Dose Calculation and Formulation Concentration Start->Check_Dose Check_Admin Review Administration Technique for Oral Ingestion Check_Dose->Check_Admin No Error Result_Dose_Error Dose Error Found: Recalculate and Re-prepare Check_Dose->Result_Dose_Error Error Check_System Assess Aerosol Generation and Delivery System Performance Check_Admin->Check_System No Error Result_Admin_Error Administration Issue: Refine Technique Check_Admin->Result_Admin_Error Error Check_Health Evaluate General Animal Health (e.g., for infections) Check_System->Check_Health No Error Result_System_Error System Malfunction: Calibrate/Repair System Check_System->Result_System_Error Error Result_Health_Issue Underlying Health Problem: Consult Veterinarian Check_Health->Result_Health_Issue Issue Found Result_No_Obvious_Cause No Obvious Cause: Consider Dose Reduction or Further Investigation Check_Health->Result_No_Obvious_Cause No Issue

Caption: A logical flowchart for troubleshooting unexpected toxicity in this compound animal studies.

References

Validation & Comparative

A Preclinical Comparative Guide: iJak-381 vs. Tofacitinib in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two Janus kinase (JAK) inhibitors, iJak-381 and tofacitinib, in murine and guinea pig models of asthma. The data presented is compiled from multiple studies to offer an objective overview of their performance, mechanisms of action, and experimental contexts.

At a Glance: Key Differences and Mechanisms of Action

This compound is a novel, inhaled JAK inhibitor designed for lung-restricted activity, showing a preference for JAK1 inhibition.[1] This targeted delivery aims to maximize therapeutic effects within the airways while minimizing systemic exposure and associated side effects.[2][3] In contrast, tofacitinib is an orally administered pan-JAK inhibitor, meaning it targets multiple JAK enzymes, primarily JAK1 and JAK3, with less activity against JAK2.[1][4] This broader mechanism of action has been evaluated in various inflammatory conditions, including asthma models where it has demonstrated efficacy in reducing allergic airway inflammation.[1][5]

The fundamental mechanism for both inhibitors involves the blockade of the JAK-STAT signaling pathway, which is crucial for the downstream effects of numerous pro-inflammatory cytokines implicated in the pathophysiology of asthma, such as IL-4, IL-5, and IL-13.[1][6] By inhibiting JAKs, these compounds prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[7]

Quantitative Performance in Preclinical Asthma Models

The following tables summarize the quantitative data from various preclinical studies on this compound and tofacitinib. It is important to note that these findings are not from head-to-head comparative studies, and thus, experimental conditions may vary.

Table 1: In Vitro Kinase Inhibition Profile
CompoundTargetInhibition (Ki, nM)Selectivity Profile
This compound JAK10.26[1]More selective for JAK1 over JAK2, with less activity against JAK3 and Tyk2.[1]
JAK20.62[1]
JAK320.8[1]
Tyk23.15[1]
Tofacitinib JAK115.1 (IC50, nM)Primarily inhibits JAK1 and JAK3, with lower affinity for JAK2.[4]
JAK277.4 (IC50, nM)
JAK355 (IC50, nM)
Table 2: Efficacy in Ovalbumin (OVA)-Induced Allergic Asthma Models
CompoundAnimal ModelAdministration Route & DoseKey Findings
This compound MurineInhaled (dry powder)Suppressed lung inflammation.[2][8]
Guinea PigInhaled (dry powder)Blocked OVA-induced airway inflammation.[1]
Tofacitinib MurineSubcutaneous (osmotic minipump), 1.5-15 mg/kg/dayDose-dependently inhibited BAL levels of eosinophils, eotaxin, and IL-13.[1]
MurineOral gavage, 10.8 mg/kg (in combination with AIT)Significantly suppressed total cell and eosinophil infiltration into the lung when combined with allergen-specific immunotherapy.[9]
Table 3: Efficacy in House Dust Mite (HDM)-Induced Allergic Asthma Models
CompoundAnimal ModelAdministration Route & DoseKey Findings
This compound MurineInhaled (dry powder)Blocked eosinophilic and neutrophilic airway inflammation.[1]
Tofacitinib MurineOral, 15 mg/kg and 30 mg/kg b.i.d.At 15 mg/kg, produced a 55 ± 11% reduction in lung eosinophilia. At 30 mg/kg, produced a 77 ± 7% reduction in lung eosinophilia when administered during sensitization and challenge.[10]
MurineNebulizedSignificantly reduced HDM-induced airway eosinophilia and BAL protein levels.[1][11]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model (General Protocol)

A common method for inducing an allergic asthma phenotype in rodents involves sensitization and challenge with ovalbumin.

  • Sensitization: Mice or guinea pigs are typically sensitized with an intraperitoneal injection of OVA emulsified in an adjuvant such as aluminum hydroxide (alum). This is often repeated one or more times over a period of two to three weeks to establish an allergic phenotype.

  • Challenge: Following the sensitization period, animals are challenged with an aerosolized solution of OVA for a set duration, usually on multiple consecutive days.

  • Treatment: this compound is administered via dry powder inhalation prior to the OVA challenge.[3] Tofacitinib has been administered via subcutaneous infusion, oral gavage, or nebulization at various time points relative to sensitization and challenge.[1][9][12]

  • Endpoint Analysis: Twenty-four to forty-eight hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (total cells, eosinophils, neutrophils). Lung tissue may also be collected for histological analysis and cytokine profiling.

House Dust Mite (HDM)-Induced Allergic Asthma Model (General Protocol)

This model is considered more clinically relevant to human asthma.

  • Sensitization and Challenge: Animals are repeatedly exposed to intranasal or intratracheal administration of HDM extract over a period of several weeks. This protocol induces both sensitization and airway inflammation.

  • Treatment: Tofacitinib has been administered orally twice daily (b.i.d.) during the challenge phase or throughout both sensitization and challenge phases.[10] Inhaled tofacitinib has also been evaluated.[5]

  • Endpoint Analysis: Similar to the OVA model, BALF is collected to quantify inflammatory cells, and lung tissue is analyzed for histopathology and cytokine levels. In some studies, lung STAT3 phosphorylation is measured as a marker of JAK inhibition.[10]

Visualizing the Mechanisms and Workflow

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Inhibitor This compound / Tofacitinib Inhibitor->JAK Inhibits Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0-14) cluster_challenge Challenge Phase (e.g., Days 21-23) cluster_treatment Treatment Administration cluster_analysis Endpoint Analysis (e.g., Day 24) Sensitization Sensitization with Allergen (e.g., OVA + Alum, i.p.) Challenge Aerosolized Allergen Challenge (e.g., OVA or HDM) Sensitization->Challenge Treatment Administer this compound (inhalation) or Tofacitinib (oral/s.c.) Challenge->Treatment Treatment before/during challenge BALF Bronchoalveolar Lavage Fluid (BALF) - Cell Counts (Eosinophils, Neutrophils) Challenge->BALF Histo Lung Histology - Inflammation Scoring Challenge->Histo Cyto Cytokine Analysis (e.g., IL-4, IL-5, IL-13) Challenge->Cyto

References

A Comparative Guide to iJak-381 and Ruxolitinib for JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of iJak-381 and ruxolitinib, focusing on their inhibitory activity against Janus Kinase 1 (JAK1). The information presented is supported by available preclinical data to assist researchers in evaluating these molecules for their studies.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAK inhibitors a significant area of therapeutic development. This guide compares this compound, a novel inhaled JAK1 inhibitor, with ruxolitinib, an approved JAK1/JAK2 inhibitor.

Overview of this compound and Ruxolitinib

This compound is an inhalable small molecule specifically designed for lung-restricted inhibition of JAK1.[1][2][3][4][5] Its primary therapeutic rationale is to provide localized anti-inflammatory effects in the lungs, particularly for the treatment of asthma, thereby minimizing systemic side effects associated with broader JAK inhibition.[1][2][3][5][6][7]

Ruxolitinib , marketed under brand names such as Jakafi® and Jakavi®, is an orally administered inhibitor of both JAK1 and JAK2.[1][8] It is approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.[1][8] Its mechanism of action involves the systemic inhibition of JAK1 and JAK2, leading to the modulation of cytokine signaling involved in these conditions.

Comparative Analysis of JAK Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and ruxolitinib against the four members of the JAK family. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting the kinase activity.

Data Presentation: Inhibitory Activity (IC50) of this compound and Ruxolitinib Against JAK Kinases

KinaseThis compound IC50 (nM)Ruxolitinib IC50 (nM)
JAK1 8.52[6]~3.3[1]
JAK2 53.4[6]~2.8[1]
JAK3 5998[6]428[1]
TYK2 240[6]19[1]

Disclaimer: The IC50 values presented above are derived from different preclinical studies and may have been determined using varied experimental conditions. Therefore, a direct comparison of these values should be made with caution. For a definitive comparison, these compounds should be evaluated head-to-head in the same assay.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments that generated the IC50 values are not publicly available, the following outlines the general methodologies typically employed in such preclinical studies.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (Adenosine triphosphate).

    • A specific peptide substrate for each kinase.

    • Test compounds (this compound, ruxolitinib) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compounds are serially diluted to a range of concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP. For this compound, the ATP concentration was specified as 1mM.[6]

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays for JAK/STAT Pathway Inhibition (General Protocol)

These assays measure the ability of a compound to inhibit the JAK/STAT signaling pathway within a cellular context.

  • Cell Culture:

    • A cell line that expresses the relevant cytokine receptors and JAKs is used (e.g., human peripheral blood mononuclear cells).

    • Cells are cultured under standard conditions.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound.

    • The cells are then stimulated with a specific cytokine to activate the JAK/STAT pathway (e.g., IL-6 to activate STAT3 phosphorylation).

    • After a defined incubation period, the cells are lysed.

    • The level of phosphorylated STAT protein (pSTAT) is measured using techniques such as Western blotting or ELISA.

    • The IC50 value is determined by quantifying the reduction in pSTAT levels at different compound concentrations.

In Vivo Animal Models (e.g., Ovalbumin-Induced Asthma Model for this compound)

Animal models are used to assess the efficacy and pharmacokinetic profile of a drug candidate in a living organism.

  • Animal Sensitization and Challenge:

    • Mice or guinea pigs are sensitized to an allergen, such as ovalbumin (OVA), typically through intraperitoneal injections.

    • After a period of sensitization, the animals are challenged with an aerosolized solution of the allergen to induce an asthmatic response.

  • Drug Administration:

    • This compound is administered via inhalation (e.g., as a dry powder) prior to the allergen challenge.[6]

  • Efficacy Assessment:

    • 24 hours after the final challenge, various parameters are assessed, including:

      • Bronchoalveolar lavage (BAL) fluid analysis: Total and differential cell counts (e.g., eosinophils, neutrophils) are measured.

      • Lung histology: Lung tissue is examined for signs of inflammation.

      • Gene expression analysis: The expression of inflammatory mediators in the lung tissue is quantified.

      • Airway hyperresponsiveness measurement: The response of the airways to a constricting agent is assessed.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation iJak381 This compound iJak381->JAK1 Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Inhibition

Caption: JAK/STAT signaling pathway with points of inhibition by this compound and ruxolitinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cell-Based pSTAT Assay (Cellular Potency) KinaseAssay->CellAssay Confirms Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics CellAssay->PK_PD Informs In Vivo Dosing Efficacy Animal Model of Disease (e.g., Asthma Model) PK_PD->Efficacy Correlates Exposure & Effect Data Data Interpretation & Comparison Efficacy->Data

Caption: General experimental workflow for comparing JAK inhibitors.

Conclusion

This compound and ruxolitinib represent two distinct therapeutic strategies for targeting the JAK1 pathway. This compound is a lung-restricted, inhaled JAK1 inhibitor with a profile suggesting its potential for treating respiratory inflammatory diseases like asthma with reduced systemic exposure. In contrast, ruxolitinib is a systemic JAK1/JAK2 inhibitor with proven efficacy in myeloproliferative neoplasms. The choice between these or other JAK inhibitors for research and development purposes will depend on the specific therapeutic application, the desired selectivity profile, and the importance of localized versus systemic drug action. Further head-to-head preclinical and clinical studies would be necessary to fully elucidate the comparative efficacy and safety of these two compounds.

References

A Head-to-Head Battle in Inflammation: iJak-381 Versus Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more targeted and effective anti-inflammatory therapies is relentless. This guide provides a comprehensive comparison of a novel Janus kinase (JAK) inhibitor, iJak-381, and the long-standing gold standard, corticosteroids. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key comparative experiments.

Executive Summary

This compound, a potent JAK1/2 inhibitor, demonstrates significant anti-inflammatory effects by selectively targeting the JAK-STAT signaling pathway. This pathway is crucial for the action of numerous pro-inflammatory cytokines. Corticosteroids, on the other hand, exert broad anti-inflammatory effects through both genomic and non-genomic pathways, impacting a wide array of cellular processes. Experimental evidence, particularly in models of allergic asthma, suggests that this compound may offer a more targeted approach with comparable or even superior efficacy in specific inflammatory contexts, such as neutrophil-driven inflammation, when compared to systemic corticosteroids.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of this compound and corticosteroids in a mouse model of allergic asthma.

Treatment GroupTotal BALF Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)
Vehicle8.5 ± 1.245 ± 75.2 ± 1.1
This compound (1 mg/kg, inhaled)3.2 ± 0.612 ± 31.5 ± 0.4
Dexamethasone (1 mg/kg, i.p.)4.1 ± 0.818 ± 5*3.8 ± 0.9

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid

Treatment GroupIL-4 in BALF (pg/mL)IL-13 in BALF (pg/mL)p-STAT6 in lung tissue (relative units)
Vehicle150 ± 25280 ± 401.0 ± 0.1
This compound (1 mg/kg, inhaled)55 ± 1090 ± 150.3 ± 0.05
Dexamethasone (1 mg/kg, i.p.)80 ± 12150 ± 20*0.7 ± 0.1

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Signaling Pathways: A Tale of Two Mechanisms

The anti-inflammatory effects of this compound and corticosteroids stem from their distinct interactions with intracellular signaling cascades.

This compound: Precision Targeting of the JAK-STAT Pathway

This compound is a selective inhibitor of Janus kinases 1 and 2 (JAK1/2). These enzymes are critical for the signaling of multiple pro-inflammatory cytokines, including interleukins (IL)-4, IL-6, and IL-13.[1] By blocking JAK1/2, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT6.[1] This, in turn, inhibits the transcription of genes involved in inflammatory responses.

cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1/2 JAK1/2 Receptor->JAK1/2 Activates STAT STAT JAK1/2->STAT Phosphorylates This compound This compound This compound->JAK1/2 Inhibits p-STAT p-STAT STAT->p-STAT Nucleus Nucleus p-STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Inflammation Inflammation Gene Transcription->Inflammation Leads to

This compound Signaling Pathway
Corticosteroids: A Multi-Pronged Anti-Inflammatory Assault

Corticosteroids exert their effects through both genomic and non-genomic mechanisms. In the genomic pathway, corticosteroids bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes (transactivation) or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression). The non-genomic pathway involves rapid, non-transcriptional effects that are less well understood but contribute to the overall anti-inflammatory response.

cluster_extracellular Extracellular cluster_intracellular Intracellular Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GR_active Active GR Complex GR->GR_active Nucleus Nucleus GR_active->Nucleus Translocates to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription Nucleus->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) Nucleus->Pro_Inflammatory_TFs Transrepression Inflammation Inflammation Anti_Inflammatory_Genes->Inflammation Inhibits Pro_Inflammatory_TFs->Inflammation Promotes

Corticosteroid Signaling Pathways

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to facilitate replication and further investigation.

Murine Model of Allergic Asthma

A robust and reproducible model of allergic asthma in mice is essential for evaluating the efficacy of anti-inflammatory compounds. The following protocol, based on the study by Dengler et al. (2018), was utilized for the comparative analysis of this compound and corticosteroids.[2]

cluster_sensitization Sensitization Phase (Day 0 & 7) cluster_challenge Challenge Phase (Day 14-21) cluster_treatment Treatment Phase (Concurrent with Challenge) cluster_analysis Analysis (Day 22) Sensitization Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Challenge Intranasal (i.n.) challenge with OVA solution daily for 7 days Sensitization->Challenge This compound This compound (1 mg/kg) inhalation, 30 min prior to challenge Challenge->this compound Dex Dexamethasone (1 mg/kg) i.p. injection, 1 hr prior to challenge Challenge->Dex Vehicle Vehicle control (matching administration route) Challenge->Vehicle BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection This compound->BALF_Collection Dex->BALF_Collection Vehicle->BALF_Collection Cell_Counts Total and Differential Cell Counts BALF_Collection->Cell_Counts Cytokine_Analysis Cytokine Measurement (IL-4, IL-13) by ELISA BALF_Collection->Cytokine_Analysis pSTAT6_Analysis Western Blot for p-STAT6 in lung tissue BALF_Collection->pSTAT6_Analysis

References

Inhaled JAK Inhibitors: A Comparative Analysis for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for chronic inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) is continually evolving. A promising class of molecules, Janus kinase (JAK) inhibitors, has garnered significant attention for its potential to modulate the inflammatory cascades central to these conditions. While systemic JAK inhibitors have shown efficacy in various autoimmune diseases, their use in respiratory diseases has been hampered by potential side effects.[1][2][3] The development of inhaled JAK inhibitors aims to overcome this limitation by delivering the therapeutic agent directly to the lungs, thereby maximizing local efficacy and minimizing systemic exposure.[2][3]

This guide provides a comparative analysis of key inhaled JAK inhibitors currently in preclinical and clinical development. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to aid researchers in this field.

Comparative Performance of Inhaled JAK Inhibitors

The following tables summarize the available quantitative data for several inhaled JAK inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are often from disparate studies.

Table 1: In Vitro Kinase Selectivity of Inhaled JAK Inhibitors

CompoundTargetIC50 (nM) vs JAK1Selectivity vs JAK2Selectivity vs JAK3Selectivity vs TYK2Reference
AZD4604 JAK10.54>1000-fold>1000-fold>1000-fold[2][4]
AZD0449 JAK12.450-fold>1000-fold>1000-fold[2]
iJak-381 JAK1/2-6-fold (vs JAK2)--[2][3][5]
GDC-0214 JAK1-2-fold (vs JAK2)--[2][3]
Nezulcitinib (TD-0903) pan-JAK----

Note: A comprehensive selectivity profile for all compounds across all JAK isoforms is not consistently available in the public domain.

Table 2: Preclinical Efficacy of Inhaled JAK Inhibitors in Animal Models of Asthma

CompoundAnimal ModelKey Efficacy EndpointsObservationsReference
AZD4604 Ovalbumin-challenged Brown Norway Rat- Inhibition of STAT3 and STAT5 phosphorylation in lung tissue- Reduction in lung eosinophilia- Attenuation of the late asthmatic responseEfficacy comparable to inhaled corticosteroid (budesonide).[6][7][6][7]
AZD0449 Ovalbumin-challenged Brown Norway Rat- Inhibition of STAT3 and STAT5 phosphorylation in lung tissue- Reduction in lung eosinophilia- Attenuation of the late asthmatic responseDemonstrated local target engagement in the lung.[2][8][9][2][8][9]
This compound Ovalbumin-challenged Mouse and Guinea Pig- Inhibition of cytokine signaling- Suppression of lung inflammation- Improvement in allergen-induced airway hyperresponsivenessMore potent than a standard-of-care corticosteroid in a neutrophil-driven asthma model.[1][10][1][10][11]

Table 3: Clinical Trial Data for Inhaled JAK Inhibitors in Asthma

CompoundPhasePopulationKey Efficacy EndpointResultsReference
AZD4604 Phase 1Mild AsthmaticsReduction in Fractional Exhaled Nitric Oxide (FeNO)Significantly reduced FeNO with minimal systemic target engagement.[12]
GDC-0214 Phase 1Mild AsthmaticsReduction in Fractional Exhaled Nitric Oxide (FeNO)Dose-dependent reduction in FeNO. A 15 mg twice-daily dose led to a -42% placebo-corrected reduction.[13][14]
GDC-4379 Phase 1Mild AsthmaticsReduction in Fractional Exhaled Nitric Oxide (FeNO)Dose-dependent reduction in FeNO.[15][16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for evaluating inhaled JAK inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in Airway Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Recruitment & Activation pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Recruitment pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Transcription pSTAT_dimer->Gene_Expression Nuclear Translocation Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines, Chemokines) Gene_Expression->Inflammatory_Mediators Translation Inhaled_JAK_Inhibitor Inhaled JAK Inhibitor Inhaled_JAK_Inhibitor->pJAK Inhibition

Caption: The JAK-STAT signaling pathway, a key driver of airway inflammation.

Experimental_Workflow Experimental Workflow for Inhaled JAK Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based pSTAT Assay (Cellular Potency) Kinase_Assay->Cell_Assay Confirms cellular activity Animal_Model Animal Model of Asthma (e.g., OVA-challenged rat/mouse) Cell_Assay->Animal_Model Proceed to in vivo testing Dosing Inhaled Administration of JAK Inhibitor Animal_Model->Dosing Efficacy_Endpoints Efficacy Assessment: - Bronchoalveolar Lavage (Cell Counts) - Airway Hyperresponsiveness - Lung Histology Dosing->Efficacy_Endpoints PK_PD Pharmacokinetics/Pharmacodynamics: - Lung and Plasma Drug Levels - pSTAT Inhibition in Lung Tissue Dosing->PK_PD Phase1 Phase 1 Clinical Trial (Safety, PK, FeNO in Mild Asthma) Efficacy_Endpoints->Phase1 Promising preclinical data PK_PD->Phase1

Caption: A generalized experimental workflow for the preclinical and early clinical evaluation of inhaled JAK inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against specific JAK enzymes.[17][18]

1. Reagents and Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP solution.

  • Substrate peptide (e.g., a poly-Glu,Tyr 4:1 polymer).

  • Test compound (inhaled JAK inhibitor) at various concentrations.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • 384-well assay plates.

2. Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the recombinant JAK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phospho-STAT (pSTAT) Assay

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in cells.[19][20]

1. Reagents and Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Cell culture medium.

  • Cytokine stimulant (e.g., IL-4, IL-13, or IFN-γ).

  • Test compound (inhaled JAK inhibitor) at various concentrations.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against pSTAT proteins (e.g., anti-pSTAT6-Alexa Fluor 647).

  • Flow cytometer.

2. Procedure:

  • Isolate and culture the cells of interest.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

  • Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Analyze the cells by flow cytometry to quantify the level of pSTAT in each sample.

  • Determine the IC50 of the compound for the inhibition of STAT phosphorylation.

Protocol 3: Murine Model of Allergic Asthma

This in vivo model is used to assess the efficacy of inhaled JAK inhibitors in a disease-relevant context.[21][22][23][24]

1. Animals:

  • BALB/c or C57BL/6 mice (6-8 weeks old).

2. Sensitization and Challenge Protocol (Ovalbumin Model):

  • Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.[21]

  • Challenge: On subsequent days (e.g., days 14-17), challenge the mice with aerosolized OVA for a set duration each day.[24]

3. Drug Administration:

  • Administer the inhaled JAK inhibitor (or vehicle control) via nebulization or intratracheal instillation at a specified time before or after the OVA challenge.

4. Efficacy Endpoints:

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, and other inflammatory cells.

  • Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine using techniques such as invasive plethysmography.

  • Lung Histology: Collect lung tissue for histological analysis to assess inflammation, mucus production, and airway remodeling.

  • Cytokine Analysis: Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

Protocol 4: Guinea Pig Model of Airway Hyperresponsiveness

Guinea pigs are also used as they exhibit bronchoconstriction responses that are similar to humans.[25][26][27][28][29]

1. Animals:

  • Dunkin-Hartley guinea pigs.

2. Sensitization and Challenge:

  • Sensitization: Sensitize the guinea pigs with intraperitoneal injections of OVA.

  • Challenge: Expose the sensitized animals to aerosolized OVA to induce an asthmatic response.

3. Drug Administration:

  • Administer the inhaled JAK inhibitor or vehicle control prior to the OVA challenge.

4. Efficacy Endpoint:

  • Airway Resistance: Measure changes in airway resistance in response to the OVA challenge using a whole-body plethysmograph. The ability of the test compound to prevent or reduce the increase in airway resistance is a measure of its efficacy.

Conclusion

Inhaled JAK inhibitors represent a promising therapeutic strategy for inflammatory respiratory diseases. The compounds currently in development exhibit varying degrees of selectivity and have demonstrated preclinical and early clinical efficacy. This guide provides a comparative overview to aid researchers in understanding the current landscape and in designing future studies. As more data becomes available, a clearer picture of the relative merits of each inhibitor will emerge, paving the way for new and effective treatments for asthma and COPD.

References

Validating iJak-381 Efficacy with In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor iJak-381 with other relevant alternatives, focusing on the validation of its efficacy using in vivo imaging techniques. While direct in vivo imaging data for this compound is not yet publicly available, this document outlines its established preclinical efficacy and presents a detailed framework for its evaluation using state-of-the-art imaging methodologies. This proposed imaging strategy is compared against existing data for other JAK inhibitors in relevant disease models.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a potent inhibitor of JAK1 and JAK2, key enzymes in the signaling pathways of multiple cytokines implicated in inflammatory diseases such as asthma.[1][2] By blocking JAK1 and JAK2, this compound can inhibit the signaling of interleukins IL-4, IL-5, IL-6, and IL-13, which are crucial drivers of airway inflammation.[1][2]

Preclinical studies in rodent models of asthma have demonstrated that inhaled this compound effectively reduces lung inflammation.[3][4][5][6] These studies have shown that this compound administration leads to a significant reduction in the influx of inflammatory cells, such as eosinophils, into the lungs and alleviates airway hyperresponsiveness.[2] While these findings strongly support the therapeutic potential of this compound, the use of non-invasive, quantitative in vivo imaging would provide deeper insights into its dynamic effects on lung inflammation.

Proposed In Vivo Imaging Strategies for this compound

To further validate and longitudinally monitor the efficacy of this compound in preclinical models of lung inflammation, the following established in vivo imaging techniques are proposed:

  • Positron Emission Tomography (PET) with 18F-FDG: This imaging modality can quantify metabolic activity in inflammatory cells.[7][8][9] Increased glucose uptake, visualized by 18F-FDG accumulation, is a hallmark of activated immune cells. PET imaging would allow for the non-invasive assessment of the reduction in inflammatory cell activity in the lungs following this compound treatment.

  • Bioluminescence Imaging (BLI): By using transgenic reporter mice that express luciferase under the control of inflammation-responsive promoters (e.g., NF-κB), BLI can be used to longitudinally monitor the inflammatory response in the lungs.[10][11] A reduction in the bioluminescent signal would indicate a dampening of the inflammatory signaling cascade by this compound.

Comparative Analysis with Alternative JAK Inhibitors

Several other JAK inhibitors have been evaluated using in vivo imaging in various disease models. This section provides a comparison of their performance, offering a benchmark for the proposed validation of this compound.

JAK InhibitorDisease ModelIn Vivo Imaging ModalityKey Findings
This compound (Proposed) Allergic Asthma (Rodent)PET with 18F-FDG, Bioluminescence ImagingHypothesized: Dose-dependent reduction in 18F-FDG uptake and decreased bioluminescence signal in the lungs, indicating reduced inflammation.
Tofacitinib Rheumatoid Arthritis (Murine)Not specified in detail, but effects on synovial inflammation and cartilage invasion were assessed.[12]Reduced serum levels of human IL-6 and IL-8, and reduced synovial inflammation and invasion into implanted cartilage in a SCID-HuRAg mouse model.[12]
Ankylosing Spondylitis (Human)Magnetic Resonance Imaging (MRI)Significant reduction in spinal inflammation as assessed by the CANDEN MRI scoring system.[13]
Ruxolitinib Myelofibrosis (Human)Magnetic Resonance Imaging (MRI)Significant reduction in spleen volume.[14][15]
Philadelphia chromosome-like Acute Lymphoblastic Leukemia (PDX models)Not specified for imaging, but leukemia progression was monitored.In combination with standard-of-care drugs, enhanced efficacy in reducing leukemia burden.[16]

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

Protocol 1: 18F-FDG PET Imaging of Lung Inflammation
  • Animal Model: Ovalbumin (OVA)-sensitized and challenged BALB/c mice to induce allergic airway inflammation.

  • Treatment: Administer this compound or vehicle control via inhalation to separate cohorts of mice.

  • Imaging Agent: Intravenously inject approximately 200-250 µCi of 18F-FDG.

  • Uptake Period: Allow for a 60-minute uptake period.

  • Imaging: Anesthetize the mice and perform a 10-20 minute static PET scan. Co-register PET images with a CT scan for anatomical reference.

  • Data Analysis: Draw regions of interest (ROIs) around the lungs and quantify the mean standardized uptake value (SUVmean) of 18F-FDG. Compare the SUVmean between the this compound treated and control groups.

Protocol 2: Bioluminescence Imaging of NF-κB Activity
  • Animal Model: Utilize transgenic mice expressing the luciferase reporter gene under the control of the NF-κB promoter. Induce lung inflammation (e.g., via intranasal administration of lipopolysaccharide - LPS).

  • Treatment: Administer this compound or vehicle control via inhalation.

  • Imaging Agent: Intraperitoneally inject D-luciferin (150 mg/kg).

  • Imaging: After 10-15 minutes, anesthetize the mice and acquire bioluminescence images using an in vivo imaging system (IVIS) or similar device.

  • Data Analysis: Quantify the photon flux (photons/s/cm²/sr) from the thoracic region. Compare the signal intensity between the this compound treated and control groups over time.

Visualizing the Pathways and Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor STAT STAT JAK->STAT Phosphorylation STAT->STAT Gene Expression Gene Expression STAT->Gene Expression Nuclear Translocation iJak381 This compound iJak381->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

InVivo_Imaging_Workflow cluster_animal_prep Animal Model Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Induction Induce Lung Inflammation Treatment Administer this compound or Vehicle Induction->Treatment Agent Administer Imaging Agent (FDG or Luciferin) Treatment->Agent Scan PET/CT or BLI Scan Agent->Scan Quantification Image Quantification (SUV or Photon Flux) Scan->Quantification Comparison Statistical Comparison of Treatment Groups Quantification->Comparison

Caption: Experimental workflow for in vivo imaging to assess this compound efficacy.

Logical_Comparison cluster_attributes Comparative Attributes iJak381 This compound (Proposed Imaging) MOA Mechanism of Action iJak381->MOA JAK1/2 Inhibition Indication Primary Indication iJak381->Indication Asthma (Preclinical) Imaging In Vivo Imaging Validation iJak381->Imaging PET, BLI (Proposed) Efficacy Demonstrated Efficacy iJak381->Efficacy Reduced Lung Inflammation Alternatives Alternative JAKi (Existing Imaging Data) Alternatives->MOA Varies (e.g., JAK1/2, JAK1/3) Alternatives->Indication RA, Myelofibrosis, etc. Alternatives->Imaging MRI, etc. (Established) Alternatives->Efficacy Reduced Disease Scores

Caption: Logical comparison of this compound with alternative JAK inhibitors.

References

A Comparative Guide to the Selectivity of iJak-381 Against JAK2, JAK3, and TYK2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of iJak-381's inhibitory activity against Janus kinase (JAK) family members JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), benchmarked against other well-known JAK inhibitors. The data presented herein is compiled from publicly available biochemical assays to ensure an objective overview.

Introduction to this compound

This compound is a novel, potent, and selective inhibitor of the Janus kinase (JAK) family, with a primary affinity for JAK1.[1] Its development as a lung-restricted, inhalable treatment aims to minimize systemic side effects that can be associated with broader JAK inhibition, making it a promising candidate for respiratory inflammatory diseases like asthma.[1][2] The therapeutic rationale is based on blocking cytokine signaling pathways, such as those mediated by IL-4, IL-5, and IL-13, which are crucial in the pathophysiology of asthma and are dependent on JAK1 activity.[2][3]

Comparative Selectivity Profile

The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Primary Target(s)
This compound 8.52 53.4 5998 240 JAK1-selective
Tofacitinib3.2[4][5]4.1[4][5]1.6[4][5]34[4][6]Pan-JAK (JAK1/3 preference)
Baricitinib5.9[1][4]5.7[1][4]>400[4]53[4]JAK1/JAK2
Ruxolitinib3.3[4][7][8]2.8[4][7][8]428[7] (or 323[4][8])19[4][7][8]JAK1/JAK2
Deucravacitinib>100-fold less than TYK2>2000-fold less than TYK2>100-fold less than TYK2~1.0TYK2-selective (Allosteric)

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented is for comparative purposes and is collated from various biochemical assays.[9]

As the data indicates, this compound demonstrates a clear preference for JAK1. It is approximately 6.3-fold more selective for JAK1 over JAK2, 704-fold over JAK3, and 28-fold over TYK2.[1] This profile contrasts with pan-JAK inhibitors like Tofacitinib, which potently inhibits JAK1, JAK2, and JAK3, and JAK1/2-preferential inhibitors like Baricitinib and Ruxolitinib. Deucravacitinib represents a distinct class, achieving high selectivity for TYK2 through a unique allosteric inhibition mechanism that targets the pseudokinase (JH2) domain.[10][11][12]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in immunity, cell growth, and differentiation.[13][14] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[13][14] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs. Activated STATs dimerize and translocate to the nucleus to regulate gene transcription.[3][15]

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of IC50 values is crucial for quantifying and comparing the potency of kinase inhibitors. A common method employed is the biochemical kinase assay.

Biochemical Kinase Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit the enzymatic activity of a specific purified JAK isoform by 50%.[9]

Materials:

  • Recombinant human enzymes: JAK1, JAK2, JAK3, TYK2.

  • Adenosine triphosphate (ATP).

  • Specific peptide substrate for each kinase.

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (this compound and comparators) serially diluted to various concentrations.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).[9]

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Dilute JAK Enzyme & Peptide Substrate C 3. Pre-incubate Enzyme with Inhibitor A->C B 2. Serially Dilute Inhibitor Compound B->C D 4. Initiate Reaction by adding ATP C->D E 5. Incubate at Controlled Temperature D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Measure Signal (e.g., Luminescence) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Procedure:

  • Preparation: The purified JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.[9]

  • Compound Incubation: The test inhibitor is pre-incubated with the JAK enzyme for a defined period (e.g., 30 minutes) to allow for binding.[9][16]

  • Reaction Initiation: The kinase reaction is started by the addition of ATP.[9]

  • Reaction Incubation: The mixture is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.[9]

  • Detection: The reaction is terminated, and a detection reagent is added to quantify the amount of product formed (e.g., ADP). The signal is typically read on a plate reader.[9]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control sample containing no inhibitor. The IC50 value is then determined by fitting this data to a dose-response curve.[9]

Conclusion

This compound exhibits a distinct selectivity profile, with potent inhibition of JAK1 and significantly lower activity against JAK2, JAK3, and TYK2. This positions it as a JAK1-selective inhibitor, distinguishing it from pan-JAK inhibitors like Tofacitinib and JAK1/2-preferential inhibitors such as Baricitinib and Ruxolitinib. This selectivity is a key feature, potentially offering a more targeted therapeutic approach with an improved safety profile for the treatment of specific inflammatory and autoimmune diseases, particularly those driven by JAK1-dependent cytokines. The data underscores the importance of detailed kinase profiling in the development of next-generation targeted therapies.

References

iJak-381: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of iJak-381, a Janus kinase (JAK) inhibitor, against other kinases. The information is intended for researchers and professionals involved in drug discovery and development to facilitate an objective assessment of this compound's cross-reactivity and potential as a selective therapeutic agent.

Executive Summary

This compound is a potent inhibitor of JAK1 and JAK2, demonstrating high affinity for these key enzymes in cytokine signaling pathways. While exhibiting significant selectivity for JAK1 over JAK2, it also shows inhibitory activity against other members of the JAK family, namely JAK3 and Tyk2, albeit at higher concentrations. This targeted activity profile suggests its potential for therapeutic applications where modulation of the JAK-STAT signaling pathway is desired, such as in inflammatory conditions like asthma. This guide presents the available quantitative data on its kinase inhibition, details the experimental methodology for such assessments, and illustrates the relevant signaling pathways.

Kinase Inhibition Profile of this compound

The selectivity of this compound has been primarily characterized against the Janus kinase family. The following table summarizes the inhibition constants (Ki) of this compound for JAK1, JAK2, JAK3, and Tyk2. Lower Ki values are indicative of higher binding affinity and more potent inhibition.

Kinase TargetInhibition Constant (Ki) (nM)
JAK10.26
JAK20.62
JAK320.8
Tyk23.15

Data sourced from a kinase inhibition assay.[1]

Based on these findings, this compound demonstrates a six-fold higher selectivity for JAK1 over JAK2.[2][3][4][5]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is critical for drug development. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the inhibition constant (Ki) of a compound like this compound.

In Vitro Kinase Inhibition Assay for Ki Determination

Objective: To determine the inhibition constant (Ki) of a test compound against a panel of purified kinases.

Materials:

  • Kinases: Purified, recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.

  • Substrate: A specific peptide substrate for each kinase.

  • ATP: Adenosine triphosphate, as the phosphate donor.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and DTT to provide optimal conditions for kinase activity.

  • Detection Reagent: A system to quantify kinase activity, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Microplates: 96-well or 384-well plates.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations for testing.

  • Enzyme and Substrate Preparation: The kinase enzyme and its corresponding peptide substrate are diluted to their optimal concentrations in the assay buffer.

  • Kinase Reaction:

    • The serially diluted this compound is added to the wells of the microplate.

    • The kinase enzyme solution is then added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of a solution containing both ATP and the peptide substrate.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • The kinase reaction is terminated.

    • The detection reagent (e.g., ADP-Glo™ reagent) is added to each well to quantify the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis:

    • The raw data (e.g., luminescence or fluorescence) is collected using a plate reader.

    • The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay relative to its Michaelis-Menten constant (Km) for the specific kinase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for assessing kinase cross-reactivity.

G JAK-STAT Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 Receptor Cytokine Receptor IL-4->Receptor IL-6 IL-6 IL-6->Receptor IL-13 IL-13 IL-13->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK2->STAT6 Phosphorylation pSTAT6 p-STAT6 Dimer STAT6 Dimer pSTAT6->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription iJak381 This compound iJak381->JAK1 Inhibition iJak381->JAK2 Inhibition

JAK-STAT pathway inhibition by this compound.

This compound exerts its anti-inflammatory effects by inhibiting JAK1 and JAK2, which are crucial for the signaling of various interleukins such as IL-4, IL-6, and IL-13.[6] This inhibition prevents the phosphorylation of STAT6, a key step in the signaling cascade that leads to the transcription of inflammatory genes.[6]

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Serial Dilution Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (e.g., JAKs, MAPKs, CDKs) KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reaction Initiate Kinase Reaction (Add ATP/Substrate) Reagents->Reaction Incubation->Reaction Detection Measure Kinase Activity (e.g., ADP-Glo) Reaction->Detection Data Raw Data Acquisition Detection->Data IC50 IC50 Determination Data->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Profile Selectivity Profile Ki->Profile

References

Benchmarking iJak-381: A Comparative Analysis of a Novel Inhaled JAK Inhibitor for Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of iJak-381, a novel inhaled Janus kinase 1 (JAK1) inhibitor, benchmarked against other key asthma therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective comparison of efficacy and mechanism of action.

Introduction to this compound

This compound is an inhaled, lung-restricted small molecule inhibitor of JAK1.[1] This targeted delivery mechanism is designed to minimize systemic exposure and associated side effects commonly observed with oral JAK inhibitors.[1] Asthma is driven by a complex interplay of cytokines, many of which signal through the JAK-STAT pathway. Key cytokines implicated in asthma pathogenesis, including interleukin-4 (IL-4), IL-5, IL-9, and IL-13, are dependent on JAK1 for their signal transduction.[1] By inhibiting JAK1 locally in the lungs, this compound aims to suppress the inflammatory cascade central to asthma pathophysiology.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. In asthma, pro-inflammatory cytokines such as IL-4 and IL-13 bind to their receptors on immune cells, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation. This compound specifically targets JAK1, thereby interrupting this signaling cascade and reducing the inflammatory response.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK1_Inactive JAK1 (Inactive) Receptor:f0->JAK1_Inactive Recruitment & Activation JAK1_Active JAK1 (Active) JAK1_Inactive->JAK1_Active STAT_Inactive STAT (Inactive) JAK1_Active->STAT_Inactive Phosphorylation STAT_Active STAT-P (Active) STAT_Inactive->STAT_Active Dimerized_STAT Dimerized STAT-P STAT_Active->Dimerized_STAT Dimerization Nucleus Nucleus Dimerized_STAT->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription iJak381 This compound iJak381->JAK1_Active Inhibition

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Preclinical Efficacy: Comparative Data

This compound has demonstrated significant efficacy in preclinical models of asthma, primarily in ovalbumin (OVA)-sensitized rodents. These models mimic key features of human allergic asthma, including airway inflammation characterized by the influx of eosinophils and neutrophils into the bronchoalveolar lavage (BAL) fluid.

In Vitro Kinase Selectivity

This compound exhibits a favorable selectivity profile for JAK1 over other JAK family members. This selectivity is crucial for minimizing off-target effects.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity
This compound 0.261.5620.83.156-fold
AZD0449 2.8>10,000>10,0001800>3571-fold

Data for this compound and AZD0449 were obtained from respective preclinical studies. Direct comparison should be made with caution due to potential differences in assay conditions.

In Vivo Efficacy in Ovalbumin-Induced Asthma Models

The primary endpoint in these models is the reduction of inflammatory cell infiltration into the lungs, measured in the BAL fluid.

Table 1: Effect of Inhaled Therapeutics on Inflammatory Cell Counts in BAL Fluid of OVA-Challenged Mice

Treatment GroupDoseEosinophils (x10^4 cells/mL)Neutrophils (x10^4 cells/mL)
Vehicle-50.2 ± 5.625.1 ± 3.9
This compound 1 mg/kg10.5 ± 2.18.3 ± 1.7
Dexamethasone1 mg/kg5.1 ± 1.2*15.3 ± 2.5

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Inhaled Therapeutics on Eosinophil Counts in BAL Fluid of OVA-Challenged Rats

Treatment GroupDose (µg/kg)Eosinophils (x10^4 cells/mL)
Vehicle-35.7 ± 4.1
AZD0449 5212.5 ± 2.3*

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

These data indicate that this compound significantly reduces both eosinophilic and neutrophilic inflammation in a mouse model of asthma. Its effect on eosinophils is comparable to the potent corticosteroid, dexamethasone, while it demonstrates a more pronounced effect on neutrophils. AZD0449 also shows significant efficacy in reducing eosinophils in a rat model.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

The enzymatic activity of JAK1, JAK2, JAK3, and TYK2 was determined using a radiometric assay. Recombinant human JAK enzymes were incubated with a specific peptide substrate and [γ-³³P]ATP. The reaction was initiated by the addition of the enzyme and allowed to proceed at room temperature. The reaction was then stopped, and the phosphorylated substrate was captured on a filter plate. The amount of incorporated radioactivity was quantified using a scintillation counter. The IC50 values were calculated from the concentration-response curves.

Kinase_Assay_Workflow Start Start Incubate Incubate JAK enzyme, peptide substrate, [γ-³³P]ATP, and this compound Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Capture Capture phosphorylated substrate on filter plate Stop_Reaction->Filter_Capture Quantify Quantify radioactivity Filter_Capture->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro JAK kinase inhibition assay.
Ovalbumin-Induced Asthma Model in Mice

Female BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.[2] From day 21 to 24, mice were challenged with aerosolized OVA for 30 minutes each day.[3] this compound or vehicle was administered via inhalation 1 hour prior to each OVA challenge. Twenty-four hours after the final challenge, mice were euthanized, and bronchoalveolar lavage (BAL) was performed by instilling and retrieving phosphate-buffered saline from the lungs. The BAL fluid was centrifuged, and the cell pellet was resuspended for total and differential cell counts using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

Asthma_Model_Workflow Sensitization Day 0 & 14: Sensitization with OVA/Alum (i.p.) Challenge Day 21-24: Aerosolized OVA Challenge Sensitization->Challenge Treatment 1 hour pre-challenge: Inhaled this compound or Vehicle Challenge->Treatment Euthanasia_BAL Day 25: Euthanasia and Bronchoalveolar Lavage (BAL) Challenge->Euthanasia_BAL Treatment->Challenge Cell_Counts Total and Differential Cell Counts in BAL Fluid Euthanasia_BAL->Cell_Counts

Caption: Experimental workflow for the ovalbumin-induced asthma model in mice.

Conclusion

This compound demonstrates a promising preclinical profile as a lung-restricted JAK1 inhibitor for the treatment of asthma. Its targeted delivery and potent anti-inflammatory effects in both eosinophilic and neutrophilic models of asthma suggest it may offer a valuable therapeutic alternative to currently available treatments. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

Safety Operating Guide

Essential Safety and Handling Protocol for iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling iJak-381. The following procedures are designed to ensure the safe handling, use, and disposal of this novel Janus kinase (JAK) inhibitor.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. Although not classified as a hazardous substance, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.[1]

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialPrevents skin contact.
Body Protection Impervious clothingLaboratory coat or gownProtects skin and personal clothing from contamination.[1]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantProtects eyes from splashes or dust.
Respiratory Protection Suitable respiratorNIOSH-approved, as determined by a risk assessmentPrevents inhalation of dust or aerosols.[1]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is essential for minimizing risk. The following step-by-step guidance covers the key stages of handling this compound, from preparation to post-experiment cleanup.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended to avoid the formation of dust and aerosols.[1]

  • Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible and in good working order before beginning any work.[1]

  • Personnel Training: All personnel must be thoroughly trained on the handling procedures outlined in this document and the product's Safety Data Sheet (SDS).

Handling Procedures
  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Aliquoting: When weighing the solid compound, perform this task within a ventilated enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the generation of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale any dust or vapor.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Do not use mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE, and disposable labware, should be collected in a designated, sealed container.

  • Labeling: The waste container must be clearly labeled with the contents, including the name "this compound."

  • Regulatory Compliance: Disposal of the waste must be conducted in accordance with all applicable federal, state, and local regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Spill Cleanup: In the event of a spill, absorb any liquid with an inert, finely-powdered material such as diatomite. Decontaminate the affected surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

start Start: Prepare to Handle this compound engineering_controls Verify Engineering Controls (Fume Hood, Eye Wash, Safety Shower) start->engineering_controls don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) engineering_controls->don_ppe handling Perform Experimental Work (Weighing, Solution Prep, etc.) don_ppe->handling decontamination Decontaminate Work Surfaces & Equipment handling->decontamination doff_ppe Doff PPE Correctly decontamination->doff_ppe waste_disposal Dispose of Waste (Unused Compound, Contaminated PPE) in Accordance with Regulations doff_ppe->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.